molecular formula C8H10BrClN2 B2744709 5-Bromo-4-chloro-2-isopropyl-6-methylpyrimidine CAS No. 1353101-79-7

5-Bromo-4-chloro-2-isopropyl-6-methylpyrimidine

Cat. No.: B2744709
CAS No.: 1353101-79-7
M. Wt: 249.54
InChI Key: QQCTYEFLRQLIKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-4-chloro-2-isopropyl-6-methylpyrimidine is a useful research compound. Its molecular formula is C8H10BrClN2 and its molecular weight is 249.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-4-chloro-6-methyl-2-propan-2-ylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrClN2/c1-4(2)8-11-5(3)6(9)7(10)12-8/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQCTYEFLRQLIKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C(C)C)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Solubility data of 5-Bromo-4-chloro-2-isopropyl-6-methylpyrimidine in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

<An In-depth Technical Guide to the Solubility of 5-Bromo-4-chloro-2-isopropyl-6-methylpyrimidine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solubility in Drug Discovery and Development

Solubility, the ability of a substance to dissolve in a solvent, is a fundamental physicochemical property that profoundly impacts a compound's journey from a laboratory curiosity to a therapeutic agent.[1][2][3][4] In the realm of drug discovery and development, understanding the solubility of a new chemical entity (NCE) is not merely an academic exercise; it is a critical determinant of its potential success.[1][2][3][5] Poor solubility can lead to a cascade of challenges, including inadequate absorption, low bioavailability, and difficulties in formulation, ultimately hindering a promising compound's clinical progression.[1][2][3][4]

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules, including anticancer, antiviral, and anti-inflammatory agents.[6][7][8] this compound, with its specific substitution pattern, represents a class of compounds with significant therapeutic potential. A thorough understanding of its solubility in a range of organic solvents is therefore paramount for its effective utilization in synthesis, purification, formulation, and various in vitro and in vivo studies.

This guide aims to provide a detailed technical resource on the solubility of this compound. We will explore the theoretical principles governing its dissolution, present a standardized protocol for experimental solubility determination, and discuss the interpretation and application of the resulting data.

Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its molecular structure and the resulting physicochemical properties.[9] The structure of this compound features a pyrimidine core, a heterocyclic aromatic ring containing two nitrogen atoms.[7][10] The substituents—a bromine atom, a chlorine atom, an isopropyl group, and a methyl group—each contribute to the overall polarity, lipophilicity, and potential for intermolecular interactions of the molecule.

Key Structural Features Influencing Solubility:

  • Pyrimidine Core: The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, potentially increasing solubility in polar protic solvents.[9] However, the overall aromatic nature of the ring contributes to its lipophilicity.

  • Halogen Substituents (Bromo and Chloro): The presence of bromine and chlorine atoms increases the molecular weight and polarizability of the molecule. While they are electronegative, their contribution to overall polarity is complex and can influence interactions with various solvents.

  • Alkyl Groups (Isopropyl and Methyl): The isopropyl and methyl groups are nonpolar and contribute to the lipophilicity (hydrophobicity) of the compound, generally favoring solubility in nonpolar organic solvents.[9]

A comprehensive understanding of these structural attributes is essential for predicting and interpreting the solubility behavior of this compound across a spectrum of organic solvents.

Theoretical Framework of Solubility

The principle of "like dissolves like" serves as a fundamental guideline for predicting solubility.[11][12] This means that polar solutes tend to dissolve in polar solvents, while nonpolar solutes are more soluble in nonpolar solvents.[11] The dissolution process involves the breaking of intermolecular forces within the solute and the solvent, and the formation of new solute-solvent interactions.

Key Factors Governing Solubility:

  • Solvent Polarity: Solvents can be broadly classified as polar or nonpolar. Polar solvents, such as alcohols and water, have significant dipole moments and can engage in hydrogen bonding.[9] Nonpolar solvents, like hydrocarbons, have low dipole moments and primarily interact through weaker van der Waals forces.

  • Solute-Solvent Interactions: The extent of solubility depends on the balance of energy required to overcome solute-solute and solvent-solvent interactions versus the energy released upon the formation of solute-solvent interactions.[11]

  • Temperature: The solubility of most solid compounds in organic solvents increases with temperature.[13][14] This is because the dissolution process is often endothermic, and increasing the temperature provides the necessary energy to break the crystal lattice of the solute.

  • Hydrogen Bonding: The ability of a solute or solvent to act as a hydrogen bond donor or acceptor can significantly influence solubility.[9]

By considering these factors, researchers can make informed decisions about solvent selection for various applications, from chemical reactions to formulation development.

Experimental Determination of Solubility: A Step-by-Step Protocol

Accurate and reproducible solubility data is crucial for any research and development program. The following section outlines a detailed protocol for determining the solubility of this compound in various organic solvents using the reliable shake-flask method followed by quantification via High-Performance Liquid Chromatography (HPLC).[15][16][17]

Materials and Equipment
  • This compound (analytical standard)

  • Selected organic solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, hexane) of HPLC grade or higher

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector

  • Analytical balance

Experimental Workflow Diagram

experimental_workflow cluster_prep Solution Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_start Weigh excess compound add_solvent Add known volume of solvent prep_start->add_solvent seal_vial Seal vial add_solvent->seal_vial shake Shake at constant temperature seal_vial->shake centrifuge Centrifuge to pellet excess solid shake->centrifuge filter_supernatant Filter supernatant centrifuge->filter_supernatant dilute Dilute aliquot filter_supernatant->dilute hplc_analysis Analyze by HPLC dilute->hplc_analysis quantify Quantify against calibration curve hplc_analysis->quantify

Sources

Safety Data Sheet (SDS) and handling precautions for 5-Bromo-4-chloro-2-isopropyl-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Safety Guide: 5-Bromo-4-chloro-2-isopropyl-6-methylpyrimidine

Executive Summary & Scientific Rationale

This guide provides a comprehensive safety and handling framework for This compound (CAS: 1353101-79-7). As a poly-functionalized halogenated pyrimidine, this compound serves as a high-value scaffold in medicinal chemistry, particularly for nucleophilic aromatic substitution (


) reactions.

The Safety Paradox: While specific toxicological data for this exact CAS number is limited in public registries, structural activity relationship (SAR) analysis of analogous chloropyrimidines dictates that we treat this substance as a high-potency alkylating agent and a corrosive . The presence of the C4-chlorine atom, activated by the pyrimidine nitrogen, renders it highly reactive toward biological nucleophiles (e.g., cysteine residues in proteins), necessitating strict containment protocols.

Chemical Identity & Physicochemical Profile

ParameterTechnical Specification
Chemical Name This compound
CAS Number 1353101-79-7
Synonyms 5-Bromo-4-chloro-6-methyl-2-(propan-2-yl)pyrimidine
Molecular Formula

Molecular Weight 249.53 g/mol
Physical State Solid (White to off-white crystalline powder)
Solubility Soluble in DMSO, DCM, Ethyl Acetate; Low water solubility
LogP (Predicted) ~3.4 (Lipophilic – High skin absorption potential)
Reactivity Electrophilic at C4 (susceptible to

); Moisture sensitive

Hazard Identification (GHS Classification)

Note: In the absence of a substance-specific harmonized GHS classification, the following is derived from "Read-Across" toxicology of structural analogs (e.g., 5-Bromo-2,4-dichloropyrimidine).

Signal Word: DANGER

Hazard ClassCategoryHazard StatementMechanism of Action
Skin Corrosion/Irritation 1B H314: Causes severe skin burns and eye damage.[1]Irreversible alkylation of keratin and dermal proteins.
Acute Toxicity (Oral) 4 H302: Harmful if swallowed.Systemic absorption via GI tract; metabolic activation.
Sensitization (Skin) 1 H317: May cause an allergic skin reaction.Haptenization of skin proteins leading to T-cell response.
Eye Damage 1 H318: Causes serious eye damage.[2]Corrosive injury to corneal epithelium.

Precautionary Highlights:

  • P260: Do not breathe dust/fume/gas/mist/vapors/spray.[2][3][4]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2][4][5][6][7]

  • P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing.[1][5] Rinse skin with water.[1][2][5][8]

Engineering Controls & Containment Strategy

The hierarchy of controls must prioritize isolation over PPE.

A. Primary Containment
  • Solid Handling: All weighing and transfer of the solid must occur within a Chemical Fume Hood (Face velocity: 0.5 m/s) or a Powder Containment Balance Enclosure .

  • Solution Preparation: Once dissolved, the vapor pressure is reduced, but the solution remains corrosive. Continue work in the fume hood.

  • Static Control: Use an ionizing bar during weighing to prevent electrostatic dispersion of the powder.

B. Ventilation Failure Protocol

In the event of a fume hood alarm:

  • Sash Down: Immediately close the sash to the lowest position.

  • Secure: Cap all open vessels if safe to do so.

  • Evacuate: Leave the immediate lab area and notify the safety officer.

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves may offer insufficient protection against halogenated heterocycles in organic solvents due to rapid permeation.

Body PartRecommended PPERationale
Hands (Dry Solid) Double Nitrile Gloves (min 5 mil outer).Provides mechanical barrier and sufficient time to doff if contaminated.
Hands (In Solution) Silver Shield® (Laminate) under Nitrile.Halogenated pyrimidines in DCM/DMF can permeate nitrile in <5 mins. Laminate offers >4h breakthrough.
Eyes Chemical Splash Goggles (ANSI Z87.1).Safety glasses are insufficient for corrosives; prevents vapor/splash entry.
Respiratory N95/P2 (if hood unavailable - Emergency only).Particulate protection.[5] Use Full-Face Respirator with Organic Vapor/Acid Gas cartridges for spills.
Body Tyvek® Lab Coat or Chemical Apron.Prevents dust accumulation on cotton clothing which can contact skin later.

Operational Protocols

Protocol A: Safe Weighing & Solubilization
  • Preparation: Place a disposable balance draft shield or weighing boat inside the fume hood.

  • Transfer: Use a disposable spatula. Do not use metal spatulas that may cause static discharge or cross-contamination.

  • Solubilization: Add solvent (e.g., DMSO) slowly to the solid.

    • Caution: Exothermic solvation is possible.

  • Decontamination: Wipe the balance area with a tissue soaked in 5% sodium thiosulfate (nucleophilic quench) followed by water, then dispose of the tissue as hazardous waste.

Protocol B: Reaction Quenching
  • Risk: Unreacted this compound is an environmental toxin.

  • Method: Treat reaction mixtures containing the starting material with an amine nucleophile (e.g., morpholine or ethanolamine) or mild aqueous base to hydrolyze the C-Cl bond before disposal. Verify consumption by TLC/LCMS.

Emergency Response & Spill Management

Spill Response Workflow

SpillResponse start Spill Detected assess Assess Size & State (Solid vs. Liquid) start->assess solid Solid Spill (<10g) assess->solid Powder liquid Liquid/Solution Spill assess->liquid Solution large Large/Complex Spill assess->large >10g or Outside Hood ppe Don PPE: Splash Goggles, Double Gloves, Tyvek Suit solid->ppe liquid->ppe evacuate Evacuate Area & Call HazMat Team large->evacuate clean_solid Cover with Wet Paper Towel (Prevent Dust) ppe->clean_solid clean_liquid Absorb with Vermiculite or Chem-Pad ppe->clean_liquid disposal Transfer to HazWaste Bag Label: 'Corrosive/Toxic' clean_solid->disposal clean_liquid->disposal decon Wipe Surface with soap/water + 5% Thiosulfate disposal->decon

Figure 1: Decision logic for spill remediation. Note the distinction between solid and liquid containment.

First Aid Measures
  • Eye Contact: Rinse immediately with water for 15 minutes , holding eyelids open. Do not use neutralization agents in the eye. Seek ophthalmologist immediately.

  • Skin Contact: Wash with soap and water for 15 minutes.[1][8] If "sticky" feeling persists, the lipophilic compound may be absorbing; continue washing and seek medical aid.

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.

Storage & Stability

  • Temperature: Store refrigerated (2-8°C). Halogenated pyrimidines can degrade slowly at room temperature, releasing corrosive HX (hydrogen halide) gases.

  • Atmosphere: Store under inert gas (Argon/Nitrogen).

  • Incompatibilities:

    • Strong Oxidizers: Risk of fire.[5]

    • Strong Bases: Rapid hydrolysis/exotherm.

    • Moisture: Hydrolysis of the C-Cl bond over time.

Disposal Considerations

Regulatory Compliance: Disposal must adhere to RCRA (USA) or local hazardous waste regulations.

  • Waste Stream: Segregate as "Halogenated Organic Solids/Liquids".

  • Labeling: Clearly mark as "Toxic" and "Corrosive".

  • Destruction: High-temperature incineration is the preferred method to ensure complete destruction of the pyrimidine ring.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 56965646 (5-Bromo-4-chloro-6-methyl-2-(propan-2-yl)pyrimidine). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000). Retrieved from [Link]

Sources

Structural Analysis of 2-Isopropyl-6-methylpyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive structural and synthetic analysis of 2-isopropyl-6-methylpyrimidine derivatives. It is designed for medicinal chemists and structural biologists, moving beyond basic characterization to explore the conformational dynamics, tautomeric equilibria, and synthetic utility of this scaffold in drug discovery.

Technical Whitepaper | Version 1.0

Executive Summary: The Scaffold Advantage

The 2-isopropyl-6-methylpyrimidine moiety represents a privileged scaffold in medicinal chemistry and agrochemistry. Best known as the core pharmacophore of the organophosphate Diazinon , this structure offers a unique balance of lipophilicity and steric bulk.

  • The 2-Isopropyl Group: Provides significant steric hindrance and lipophilicity (

    
     modulation), protecting the N1/N3 positions from metabolic oxidation while enhancing hydrophobic pocket binding.
    
  • The 6-Methyl Group: Breaks symmetry, introducing distinct electronic environments for C4 and C5, which facilitates regioselective functionalization.

  • Tautomeric Versatility: The parent compound, 2-isopropyl-6-methyl-4-pyrimidinol, exhibits dynamic keto-enol tautomerism, critically influencing its solid-state packing and reactivity profiles.

Synthesis & Functionalization Workflow

To access this scaffold, researchers typically employ a condensation strategy that establishes the pyrimidine ring with the alkyl substituents already in place. The following workflow outlines the "Amidine Route," which is preferred for its scalability and regiocontrol.

Core Synthesis Protocol

Reaction: Condensation of Isobutyramidine with Ethyl Acetoacetate.

  • Precursor Formation: Isobutyronitrile is converted to isobutyramidine hydrochloride via the Pinner reaction (HCl/EtOH) or direct amination.

  • Cyclization: The amidine is refluxed with ethyl acetoacetate in the presence of a base (e.g., NaOEt or NaOH).

  • Mechanism: Nucleophilic attack of the amidine nitrogen on the keto-ester ketone, followed by cyclization and dehydration.

  • Result: Formation of 2-isopropyl-6-methyl-4(3H)-pyrimidinone (often isolated as the pyrimidinol tautomer).

Downstream Derivatization

Once the 4-hydroxy/keto core is established, it serves as a divergence point for library generation.

SynthesisWorkflow Start Isobutyronitrile Amidine Isobutyramidine HCl Start->Amidine Pinner Rxn Cyclization Cyclization (Ethyl Acetoacetate) Amidine->Cyclization + Base Core 2-isopropyl-6-methyl- 4-pyrimidinol (Core) Cyclization->Core Chlorination Chlorination (POCl3) Core->Chlorination Intermediate 4-Chloro Derivative Chlorination->Intermediate SNAr SNAr (Amines/Alkoxides) Intermediate->SNAr Final Functionalized Drug Candidate SNAr->Final

Figure 1: Synthetic workflow from raw materials to functionalized drug candidates. The 4-position is the primary vector for diversification.

Structural Characterization & Spectroscopic Signatures[1][2][3][4][5][6][7][8]

Tautomeric Equilibrium (Keto vs. Enol)

A critical aspect of this scaffold is the equilibrium between the 4-pyrimidinol (enol) and 4(3H)-pyrimidinone (keto) forms.[1]

  • Solution Phase: In polar solvents (DMSO, MeOH), the equilibrium shifts, often showing rapid exchange.

  • Solid State: X-ray crystallography confirms that the molecule crystallizes predominantly in the keto form .

    • Crystal System: Monoclinic, Space Group

      
      .
      
    • Packing: Molecules form centrosymmetric dimers linked by pairs of intermolecular

      
       hydrogen bonds, generating 
      
      
      
      ring motifs.[1] This strong dimerization explains the high melting point and low solubility in non-polar solvents.
NMR Spectroscopy Guide

When analyzing derivatives, the 2-isopropyl group provides a diagnostic splitting pattern.

MoietyProton (

H) Shift (ppm)
MultiplicityCarbon (

C) Shift (ppm)
Notes
2-CH(CH

)

1.20 - 1.30Doublet (

Hz)
~20 - 22Methyls are equivalent unless a chiral center exists elsewhere.
2-CH(CH

)

2.80 - 3.00Septet~35 - 37Deshielded by the aromatic ring current.
6-CH

2.20 - 2.35Singlet~24Diagnostic for the 6-position; shifts downfield if 4-position is electron-withdrawing.
5-H 6.00 - 6.50Singlet~105 - 110Highly sensitive to substituents at position 4.

Critical Insight - Anisochronicity: If you derivatize the 4-position with a chiral amine (creating a chiral center), the two methyl groups of the 2-isopropyl moiety will become diastereotopic . They will appear as two distinct doublets in the


H NMR spectrum rather than one. This is a powerful probe for assessing enantiomeric purity or restricted rotation.

Experimental Protocols

Protocol A: Synthesis of 2-Isopropyl-6-methyl-4-pyrimidinol

Validation: This protocol yields the core scaffold used for Diazinon and related analogs.

  • Reagents: Isobutyramidine hydrochloride (0.1 mol), Ethyl acetoacetate (0.1 mol), Sodium hydroxide (0.12 mol, aq), Ethanol (50 mL).

  • Procedure:

    • Dissolve isobutyramidine HCl in ethanol.

    • Add ethyl acetoacetate followed by the NaOH solution dropwise at 0–5°C.

    • Allow the mixture to warm to room temperature and stir for 4 hours (or reflux for 1 hour for higher conversion).

    • Acidify the solution to pH ~5 with dilute HCl.

    • Observation: The product precipitates as a white/off-white solid.[2]

  • Purification: Recrystallize from ethanol/water.

  • QC Check: Melting point should be distinct (check literature, typically >150°C for the keto form).

    
    H NMR must show the characteristic isopropyl septet.
    
Protocol B: Differentiation of Regioisomers (NOESY)

When synthesizing complex derivatives, confirming the position of the methyl group (6-Me vs 5-Me) is vital.

  • Setup: Run a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.

  • Target Interaction: Look for a cross-peak between the Ring Methyl (6-Me) and the Ring Proton (5-H) .

  • Interpretation:

    • Strong Cross-peak: Indicates the methyl is at position 6, adjacent to the 5-H proton.

    • No Cross-peak: Suggests the methyl might be at position 5 (no adjacent proton) or the ring is fully substituted.

Structure-Activity Relationship (SAR) Logic

The 2-isopropyl-6-methylpyrimidine scaffold is not just a linker; it is an active participant in binding kinetics.

SAR_Logic Scaffold 2-Isopropyl-6-methylpyrimidine Scaffold Pos2 Position 2 (Isopropyl) Scaffold->Pos2 Pos4 Position 4 (Functional Handle) Scaffold->Pos4 Pos6 Position 6 (Methyl) Scaffold->Pos6 Effect2 Steric Bulk & Lipophilicity (Fills hydrophobic pockets) Pos2->Effect2 Effect4 H-Bond Donor/Acceptor (Key interaction point) Pos4->Effect4 Effect6 Metabolic Stability (Blocks oxidation at C6) Pos6->Effect6

Figure 2: Pharmacophore mapping of the scaffold. The 2-isopropyl group is critical for hydrophobic anchoring.

Mechanistic Insights for Drug Design
  • Steric Shielding: The bulky isopropyl group at C2 hinders nucleophilic attack at the N1/N3 positions, increasing the chemical stability of the drug in physiological pH.

  • Lipophilic Efficiency: The scaffold adds approximately +2.5 to the cLogP, improving membrane permeability. However, if the target is cytosolic, solubilizing groups (e.g., morpholine, piperazine) must be added at the C4 position to counteract this hydrophobicity.

References

  • Hemamalini, M., & Fun, H. K. (2010). 2-Isopropyl-6-methylpyrimidin-4(3H)-one.[3][4] Acta Crystallographica Section E: Structure Reports Online.

  • PubChem. (2024). 2-Isopropyl-6-methyl-4-pyrimidinol (Compound Summary). National Library of Medicine.

  • Gysin, H. (1954). Über einige neue Insektizide (Diazinon). Chimia. (Foundational chemistry of the Diazinon scaffold).
  • Yokley, R. A., et al. (2000).[5] Determination of Diazinon and Its Metabolites in Biological Samples. Journal of Agricultural and Food Chemistry.

Sources

The Strategic Role of 5-Bromo-4-chloro-2-isopropyl-6-methylpyrimidine in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Enduring Legacy of the Pyrimidine Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as privileged structures, offering a versatile foundation for the design of novel therapeutics. The pyrimidine ring system is a quintessential example of such a scaffold.[1] As a fundamental component of nucleobases in DNA and RNA, its inherent biocompatibility and diverse chemical reactivity have made it a cornerstone in the development of a vast array of drugs.[1][2] Pyrimidine derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[3] This guide delves into the specific role and potential of a highly functionalized derivative, 5-Bromo-4-chloro-2-isopropyl-6-methylpyrimidine, as a strategic building block in the synthesis of complex pharmaceuticals. While direct literature on this exact molecule is sparse, its structural motifs are present in key intermediates of blockbuster drugs, underscoring its significance as a versatile synthon for drug discovery and development.

Synthetic Strategy and Molecular Architecture

The synthesis of this compound, while not explicitly detailed in publicly available literature, can be logically deduced from established methodologies for the synthesis of related polysubstituted pyrimidines. The construction of this molecule would likely involve a multi-step sequence, leveraging regioselective halogenation and the introduction of the isopropyl and methyl groups.

A plausible synthetic approach would commence with a commercially available pyrimidine precursor, followed by sequential halogenation and alkylation steps. The precise order of these reactions would be critical to ensure the desired regiochemistry. For instance, starting from a suitable 2-isopropyl-6-methylpyrimidin-4-ol, chlorination using a reagent like phosphorus oxychloride (POCl₃) would yield the 4-chloro derivative. Subsequent bromination at the 5-position, a common reaction for electron-rich pyrimidine rings, would lead to the final product. The reaction conditions, including temperature and choice of solvent, would need to be carefully optimized to maximize yield and minimize the formation of isomers.[4]

Synthetic_Pathway A 2-Isopropyl-6-methylpyrimidin-4-ol B 4-Chloro-2-isopropyl-6-methylpyrimidine A->B  POCl₃ C This compound B->C  NBS or Br₂

Caption: Plausible synthetic route for this compound.

A Key Intermediate in Statin Synthesis: The Rosuvastatin Connection

The true value of this compound in medicinal chemistry is illuminated by its structural similarity to key intermediates in the synthesis of Rosuvastatin.[5] Rosuvastatin, a potent HMG-CoA reductase inhibitor, is a widely prescribed medication for the management of hypercholesterolemia.[6][7] The synthesis of Rosuvastatin involves the intricate assembly of a complex molecule, and a highly substituted pyrimidine core is a central feature.

One of the pivotal intermediates in Rosuvastatin synthesis is 5-(bromomethyl)-4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidine.[5] The presence of the isopropyl group at the 6-position of the pyrimidine ring is a critical structural element. This strongly suggests that this compound is a valuable precursor for the synthesis of Rosuvastatin and its analogs. The bromo and chloro substituents on this building block offer orthogonal reactivity, allowing for selective functionalization to introduce the other necessary components of the final drug molecule.

HMG_CoA_Reductase_Pathway cluster_0 Cholesterol Biosynthesis cluster_1 Inhibition by Statins AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase Cholesterol Cholesterol Mevalonate->Cholesterol Multiple Steps Rosuvastatin Rosuvastatin HMG_CoA_Reductase HMG-CoA Reductase Rosuvastatin->HMG_CoA_Reductase Inhibition

Caption: Inhibition of the HMG-CoA reductase pathway by Rosuvastatin.

Chemical Reactivity and Synthetic Versatility

The synthetic utility of this compound is derived from the differential reactivity of its two halogen substituents. This allows for a stepwise and regioselective approach to the construction of more complex molecules.[8]

  • Nucleophilic Aromatic Substitution at the C4-Position: The chlorine atom at the 4-position of the pyrimidine ring is activated towards nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of various nucleophiles, such as amines, alcohols, and thiols, to build diverse molecular libraries.

  • Cross-Coupling Reactions at the C5-Position: The bromine atom at the 5-position is amenable to a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig reactions.[9] This enables the formation of carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for introducing aryl, heteroaryl, and other functional groups.

This orthogonal reactivity is a key asset in medicinal chemistry, as it allows for the systematic exploration of the chemical space around the pyrimidine core to optimize for potency, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies for derivatives of this compound are not available, general principles from related pyrimidine-based inhibitors, particularly kinase inhibitors, can provide valuable insights.[10][11]

  • The Pyrimidine Core: The pyrimidine scaffold itself often acts as a hinge-binding motif in kinase inhibitors, mimicking the adenine ring of ATP.[12]

  • Substituents at the 2- and 6-positions: The isopropyl group at the 2-position and the methyl group at the 6-position are likely to interact with hydrophobic pockets within the target protein's binding site. The size and nature of these alkyl groups can significantly influence binding affinity and selectivity.

  • The 5-Bromo Substituent: The bromine atom at the 5-position can serve multiple roles. It can act as a key interaction point through halogen bonding, or it can be a synthetic handle for introducing larger substituents that can probe deeper into the binding pocket.

  • The 4-Chloro Substituent: The chlorine atom at the 4-position is primarily a site for synthetic modification. The nature of the substituent introduced at this position can have a profound impact on the compound's biological activity and physicochemical properties.

Table 1: Representative Biological Activities of Substituted Pyrimidine Derivatives

Compound ClassTargetIC₅₀ (nM)Reference
4-(Phenylamino)pyrimido[5,4-d]pyrimidinesEGFR20-30[12]
4-[(3-Bromophenyl)amino]pyrido[3,4-d]pyrimidineEGFR0.08[13]
7-Substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidinesEGFR0.5-10[14]

Note: The data in this table is for structurally related pyrimidine derivatives and is intended to be illustrative of the potential potency of compounds that can be synthesized from the title molecule.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution at the C4-Position

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., isopropanol, DMF) is added the desired amine nucleophile (1.1-1.5 eq) and a base (e.g., K₂CO₃, DIPEA, 2.0 eq).

  • The reaction mixture is heated to a temperature ranging from 80 to 120 °C and monitored by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 4-substituted-5-bromo-2-isopropyl-6-methylpyrimidine.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling at the C5-Position

  • In an inert atmosphere, a mixture of the 4-substituted-5-bromo-2-isopropyl-6-methylpyrimidine (1.0 eq), the desired boronic acid or boronate ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (2.0 eq) in a suitable solvent system (e.g., 1,4-dioxane/water) is prepared.

  • The reaction mixture is heated to reflux and the progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled and partitioned between an organic solvent and water.

  • The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the desired 5-aryl-4-substituted-2-isopropyl-6-methylpyrimidine.

Conclusion: A Building Block with Strategic Importance

This compound represents a highly versatile and strategically important building block in medicinal chemistry. Its structural features are directly relevant to the synthesis of blockbuster drugs like Rosuvastatin, highlighting its potential in the development of new therapeutics. The orthogonal reactivity of its halogen substituents provides a powerful platform for the creation of diverse molecular libraries, enabling the systematic exploration of structure-activity relationships. As the demand for novel and effective pharmaceuticals continues to grow, the utility of such well-defined and functionalized synthons will undoubtedly play a pivotal role in the future of drug discovery.

References

  • Rewcastle GW, et al. Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. J Med Chem. 1997 Nov 21;40(24):3915-25. Available from: [Link]

  • The Chemistry Behind Rosuvastatin: Understanding Key Intermediates. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • Fry DW, et al. Tyrosine Kinase Inhibitors. 12. Synthesis and Structure−Activity Relationships for 6-Substituted 4-(Phenylamino)pyrimido[5,4-d]pyrimidines Designed as Inhibitors of the Epidermal Growth Factor Receptor. J Med Chem. 1996;39(23):4614-22. Available from: [Link]

  • Understanding the Synthesis and Applications of 5-Bromo-2,4-dichloropyrimidine. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • Rewcastle GW, et al. Tyrosine kinase inhibitors. 14. Structure-activity relationships for methylamino-substituted derivatives of 4-[(3-bromophenyl)amino]-6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a potent and specific inhibitor of the tyrosine kinase activity of receptors for the EGF family of growth factors. J Med Chem. 1998 Feb 26;41(5):742-51. Available from: [Link]

  • Synthesis process method of rosuvastatin. Patsnap. Available from: [Link]

  • Mechanochemical Synthesis of Rosuvastatin Intermediates by Liquid-Assisted Wittig Reaction. Scirp.org. Available from: [Link]

  • Chaudhari BR, et al. A Review on Synthetic Strategies of Rosuvastatin. World Journal of Pharmaceutical Research. 2017;6(12):447-465. Available from: [Link]

  • Rao DN, et al. A Novel Process for Synthesis of Rosuvastatin. Asian Journal of Chemistry. 2017;29(5):1051-1054. Available from: [Link]

  • DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL BROMO-PYRIMIDINE ANALOGS AS ANTICANCER AND ANTIMICROBIAL AGENTS. International Journal of Pharmacy and Pharmaceutical Sciences. Available from: [Link]

  • Recent Advances in Pyrimidine-Based Drugs. MDPI. Available from: [Link]

  • Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. JACS Directory. Available from: [Link]

  • Synthesis and Characterization of Some Novel Fused Pyrimidine Derivatives. Bentham Science. Available from: [Link]

  • Vymetalova L, et al. 5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines with anti-proliferative activity as potent and selective inhibitors of cyclin-dependent kinases. European Journal of Medicinal Chemistry. 2016;110:29-41. Available from: [Link]

  • Mastering Synthesis: Key Considerations for 5-Bromo-2-chloro-4-methylpyridine Production. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Medicinal Chemistry. 2023;14(4):584-614. Available from: [Link]

  • 5-Bromo-4-chloro-6-methyl-2-(methylsulfanyl)pyrimidine Properties. EPA. Available from: [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews. 2024;20(01):114-128. Available from: [Link]

  • 5-Bromo-4-chloro-2-methyl-6-propylpyrimidine. PubChem. Available from: [Link]

  • One-step synthesis method of 5-bromo-2-chloropyrimidine. Google Patents.
  • Molecule-Building Method Opens Vast Realm of Chemistry for Pharma. The Scripps Research Institute. Available from: [Link]

Sources

Thermodynamic Properties of Halogenated Pyrimidine Intermediates: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

Abstract

Halogenated pyrimidines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Their biological efficacy is intimately linked to their physicochemical properties, which are governed by the laws of thermodynamics. Understanding the thermodynamic landscape of these intermediates—their stability, reactivity, and interaction energetics—is not merely an academic exercise; it is a critical prerequisite for rational drug design, process optimization, and ensuring the stability of active pharmaceutical ingredients (APIs). This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core thermodynamic principles, state-of-the-art experimental and computational methodologies, and practical applications related to halogenated pyrimidine intermediates.

The Strategic Importance of Thermodynamics in Pyrimidine-Based Drug Development

The journey from a promising chemical intermediate to a successful drug is paved with challenges, many of which are thermodynamic in nature. The stability of a compound on the shelf, the feasibility of a synthetic route, and the affinity of a drug for its biological target are all dictated by changes in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG).[2][3]

Halogenation is a powerful tool in the medicinal chemist's arsenal. The introduction of a halogen atom (F, Cl, Br, I) to a pyrimidine scaffold can profoundly alter its electronic properties, conformation, and non-covalent interaction potential.[4] This, in turn, modulates the compound's thermodynamic profile. For instance, the high electronegativity of fluorine in 5-fluorouracil is key to its mechanism of action, while the ability of heavier halogens to participate in "halogen bonding" can enhance binding affinity to protein targets.[1][5][6] A thorough thermodynamic characterization provides the quantitative data needed to:

  • Predict Reaction Spontaneity: Determine if a proposed synthetic step is feasible under given conditions.[7]

  • Optimize Process Chemistry: Maximize yield and minimize byproducts by understanding the energetic landscape of a reaction.[8]

  • Ensure API Stability: Assess the thermal stability of intermediates and final compounds to define storage and handling conditions.[9][10]

  • Guide Rational Drug Design: Elucidate the energetic drivers of drug-target interactions to improve binding affinity and selectivity.[11][12]

Fundamental Thermodynamic Concepts

The behavior of any chemical system is governed by the interplay of three key thermodynamic parameters, linked by the Gibbs free energy equation.[2][3]

ΔG = ΔH - TΔS

  • Gibbs Free Energy (ΔG): Represents the energy available to do useful work. A negative ΔG indicates a spontaneous (thermodynamically favorable) process, while a positive ΔG indicates a non-spontaneous process.[2]

  • Enthalpy (ΔH): The heat content of a system. A negative ΔH (exothermic) signifies the release of heat, often associated with the formation of stable bonds. A positive ΔH (endothermic) signifies the absorption of heat.[13] The standard enthalpy of formation (ΔfH°)—the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states—is a crucial measure of a molecule's intrinsic stability.[13][14][15]

  • Entropy (ΔS): A measure of the disorder or randomness of a system. An increase in entropy (positive ΔS) is generally favorable.

The relationship between these parameters determines the feasibility of a chemical transformation.

Gibbs_Free_Energy G ΔG Gibbs Free Energy (Spontaneity) Result Thermodynamic Outcome G->Result determines H ΔH Enthalpy (Heat Change) H->G - S TΔS Entropy Term (Disorder) S->G - Halogen_Bonding cluster_0 Halogenated Pyrimidine (Donor) cluster_1 Acceptor Molecule P1 Pyrimidine-X X δ+ Y δ- X->Y  σ-hole interaction (Halogen Bond) A1 Y-Acceptor

Caption: Schematic of a halogen bond between a donor and an acceptor molecule.

Experimental Workflows for Thermodynamic Characterization

A multi-faceted experimental approach is necessary to build a complete thermodynamic profile of a halogenated pyrimidine intermediate. Calorimetry stands as the gold standard for directly measuring heat changes associated with physical transitions and chemical interactions. [11]

Experimental_Workflow Start Synthesized Intermediate DSC_TGA DSC / TGA (Thermal Analysis) Start->DSC_TGA Calorimetry Solution / Bomb Calorimetry Start->Calorimetry ITC ITC (Binding Analysis) Start->ITC with target Data1 Melting Point (Tm) Decomposition (Td) Heat Capacity (Cp) DSC_TGA->Data1 Data2 Enthalpy of Formation (ΔfH°) Enthalpy of Solution Calorimetry->Data2 Data3 Binding Affinity (Ka) Binding Enthalpy (ΔH) Stoichiometry (n) ITC->Data3

Caption: Integrated workflow for the thermodynamic characterization of intermediates.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

DSC and TGA are cornerstone techniques for assessing thermal stability. [16][17]DSC measures the heat flow into or out of a sample as a function of temperature, while TGA measures changes in mass. Together, they provide critical data on melting points, decomposition temperatures, and phase transitions.

Exemplary Protocol: DSC for Thermal Stability Screening

  • Calibration: Calibrate the DSC instrument using certified standards (e.g., indium) for temperature and enthalpy. This is a critical step for data integrity.

  • Sample Preparation: Accurately weigh 2-5 mg of the halogenated pyrimidine intermediate into an aluminum DSC pan. Crimp a lid onto the pan to enclose the sample. Prepare an identical empty pan to serve as a reference.

  • Experimental Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidative degradation.

  • Thermal Program: Equilibrate the cell at a starting temperature (e.g., 25°C). Ramp the temperature at a constant rate (e.g., 10°C/min) to a final temperature well above any expected transitions (e.g., 350°C).

  • Data Analysis: Plot the heat flow (W/g) versus temperature (°C).

    • Melting Point (Tm): Identify the sharp endothermic peak. The onset temperature is typically reported as the melting point.

    • Decomposition (Td): Identify the onset of a broad, often exothermic, event that corresponds to mass loss observed in a parallel TGA experiment.

Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for directly measuring the thermodynamics of binding interactions in solution. [11][18]It is invaluable for characterizing the binding of a pyrimidine-based drug candidate to its protein or nucleic acid target. [19][20]ITC directly measures the heat released or absorbed during the binding event, allowing for the determination of the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) in a single experiment. [21][22]

Computational Chemistry: Predicting Thermodynamic Properties

While experimental methods are essential, computational models provide invaluable predictive power, enabling the screening of virtual libraries and the rationalization of experimental findings. [23]

  • Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can accurately calculate the electronic structure of molecules. [24]This allows for the prediction of key thermodynamic properties, including the standard enthalpy of formation (ΔfH°), which is difficult to measure for complex molecules. [25][26]* Statistical Mechanics: These principles bridge the gap between the microscopic properties of individual molecules (from QM) and the macroscopic thermodynamic properties of a bulk sample. [23][27] Computational studies can, for example, elucidate the most reactive sites for chlorination on a pyrimidine ring from both kinetic and thermodynamic perspectives, guiding synthetic strategy. [24]

Case Study: 5-Fluorouracil (5-FU)

5-Fluorouracil (5-FU) is a widely used chemotherapy drug and a classic example of a halogenated pyrimidine. [9]Its thermodynamic properties have been a subject of study to ensure its stability and understand its behavior.

  • Thermal Stability: Studies using a combination of Diffuse Reflectance Infrared Fourier Transform (DRIFT) spectroscopy, DSC, and X-ray diffraction (XRD) have shown that 5-FU is thermally stable up to approximately 275°C. [9][10]Complete thermal breakdown occurs around 285°C. [9][10]This information is vital for pharmaceutical formulation and manufacturing processes.

  • Aqueous Stability: The stability of 5-FU in aqueous solution is pH-dependent. Studies have investigated its hydrolysis kinetics, finding that it has noticeable hydrolysis in acidic solutions but is more stable in alkaline solutions. [28]The Gibbs free energy (ΔG) for its acidic hydrolysis was found to be small (not exceeding 10 kJ/mol), indicating weak driving forces for this spontaneous process. [28][29]

    Property Value Source
    Thermal Stability Limit ~275 °C [9][10]
    Thermal Decomposition ~285 °C [9][10]
    Aqueous Hydrolysis Spontaneous in acidic pH [28][29]

    | ΔG (Acidic Hydrolysis) | < 10 kJ/mol | [28][29]|

Conclusion

The thermodynamic properties of halogenated pyrimidine intermediates are not peripheral details but core parameters that profoundly influence the entire drug development pipeline. From dictating the feasibility of a synthetic reaction to governing the binding affinity at a biological target, a comprehensive understanding of enthalpy, entropy, and Gibbs free energy is indispensable. By integrating state-of-the-art experimental techniques like DSC and ITC with the predictive power of computational chemistry, researchers can make more informed, data-driven decisions. This synergistic approach accelerates the optimization of lead compounds, enhances the robustness of chemical manufacturing processes, and ultimately increases the probability of translating a promising intermediate into a safe and effective therapeutic.

References

  • Iram, F., et al. (2009). Thermal stability studies of 5-fluorouracil using diffuse reflectance infrared spectroscopy. Drug Testing and Analysis, 1(5), 240-244. [Link]

  • Al-Bagawi, A. H., et al. (2018). Stability of Anticancer Drug 5-Fluorouracil in Aqueous Solution: An Assessment of Kinetic Behavior. Nano Biomedicine and Engineering, 10(3). [Link]

  • Ellington, T. L., et al. (2017). Quantifying the Effects of Halogen Bonding by Haloaromatic Donors on the Acceptor Pyrimidine. ChemPhysChem, 18(10), 1267-1273. [Link]

  • Stability of Anticancer Drug 5-Fluorouracil in Aqueous Solution: An Assessment of Kinetic Behavior. (2017-2018). Nanoscience and Nanotechnology, 7(4), 81-87. [Link]

  • Ribeiro da Silva, M. A., et al. (2007). Comparative Computational and Experimental Study on the Thermochemistry of the Chloropyrimidines. The Journal of Physical Chemistry A, 111(13), 2537-2544. [Link]

  • Iram, F., et al. (2009). Thermal stability studies of 5-fluorouracil using diffuse reflectance infrared spectroscopy. Drug Testing and Analysis, 1(5), 240-244. [Link]

  • Ghai, R., et al. (2012). Thermodynamic Studies for Drug Design and Screening. Expert Opinion on Drug Discovery, 7(5), 395-404. [Link]

  • Saha, S., et al. (2017). Thermomechanical effect in molecular crystals: the role of halogen-bonding interactions. IUCrJ, 4(Pt 6), 725-734. [Link]

  • Liu, Y., et al. (2024). Reaction sites of pyrimidine bases and nucleosides during chlorination: A computational study. Chemosphere, 362, 142189. [Link]

  • Organofluorine chemistry. (n.d.). In Wikipedia. Retrieved February 15, 2026. [Link]

  • Verevkin, S. P., et al. (2020). Sublimation thermodynamics of nucleobases derived from fast scanning calorimetry. Physical Chemistry Chemical Physics, 22(2), 838-853. [Link]

  • Haghbakhsh, R., et al. (2021). Thermodynamic properties of active pharmaceutical ingredients that are of interest in COVID-19. Scientific Reports, 11(1), 12345. [Link]

  • Szałabska, K., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. International Journal of Molecular Sciences, 25(20), 11011. [Link]

  • The Thermodynamics of Drug Design. (2021, May 31). YouTube. [Link]

  • Gibbs Free Energy Calculations (College Board AP® Chemistry): Study Guide. (2024, August 24). Fiveable. [Link]

  • Dash, S., et al. (2011). Thermal analysis of some novel pyrimidine derivatives. Journal of Thermal Analysis and Calorimetry, 105(2), 439-446. [Link]

  • Dash, S., et al. (2012). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 57(9-10), 873-878. [Link]

  • A thermodynamic exploration into pharmaceutical drug solubility. (n.d.). ResearchGate. Retrieved February 15, 2026. [Link]

  • Enthalpy of sublimation. (n.d.). In Wikipedia. Retrieved February 15, 2026. [Link]

  • Gibbs (Free) Energy. (2023, January 29). Chemistry LibreTexts. [Link]

  • Measuring Thermodynamic Parameters in the Drug Development Process. (2015, January 22). YouTube. [Link]

  • Palmer, M. H., et al. (2021). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Physical Chemistry Chemical Physics, 23(3), 1864-1875. [Link]

  • Reguera, N., et al. (2023). On the Importance of Halogen and Chalcogen Bonds in the Solid State of Nucleic Acids: A Combined Crystallographic and Theoretical Perspective. International Journal of Molecular Sciences, 24(17), 13111. [Link]

  • Computational Thermodynamic Properties. (n.d.). Fiveable. [Link]

  • Ellington, T. L., et al. (2016). Effects of Hydrogen Bonding on Vibrational Normal Modes of Pyrimidine. The Journal of Physical Chemistry A, 120(33), 6546-6552. [Link]

  • Guerra-López, J., et al. (2020). Halogenation of nucleic acid structures: from chemical biology to supramolecular chemistry. RSC Chemical Biology, 1(4), 261-273. [Link]

  • Pokhilko, P., et al. (2020). Critical evaluation of the enthalpies of formation for fluorinated compounds using experimental data and high-level ab initio calculations. Journal of Physical Chemistry A, 124(49), 10250-10263. [Link]

  • An introduction to Gibbs free energy. (n.d.). Chemguide. [Link]

  • Castelli, S., et al. (2011). Calorimetric techniques to study the interaction of drugs with biomembrane models. Journal of Thermal Analysis and Calorimetry, 104(1), 11-19. [Link]

  • Standard enthalpy of formation. (n.d.). In Wikipedia. Retrieved February 15, 2026. [Link]

  • Beale, T. M., & Beer, P. D. (2012). Halogen bonding in solution: thermodynamics and applications. Chemical Society Reviews, 41(19), 6174-6188. [Link]

  • Smith, C. J., et al. (2018). Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines With Decreased Toxicity via N5 Substitution. ChemMedChem, 13(2), 148-154. [Link]

  • Calorimetry Experiments. (n.d.). Save My Exams. [Link]

  • Standard Gibbs free energy of formation. (n.d.). In Wikipedia. Retrieved February 15, 2026. [Link]

  • Appendix G | Standard Enthalpies of Formation for Selected Substances. (n.d.). Open Library Publishing Platform. [Link]

  • Standard Enthalpy of Formation* for Various Compounds. (n.d.). University of Waterloo. [Link]

  • Ciavardini, A., et al. (2010). Pyrimidine and halogenated pyrimidines near edge x-ray absorption fine structure spectra at C and N K-edges: experiment and theory. The Journal of Chemical Physics, 133(3), 034302. [Link]

  • Fluorine Atom Enthalpy of Formation. (n.d.). Active Thermochemical Tables (ATcT). [Link]

  • Bolognesi, P., et al. (2020). Excited States of Bromopyrimidines Probed by VUV Photoabsorption Spectroscopy and Theoretical Calculations. Molecules, 25(24), 5972. [Link]

  • Jover, A., et al. (2006). Isothermal titration calorimetry method for determination of cyclodextrin complexation thermodynamics between artemisinin and naproxen under varying environmental conditions. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 56(1-2), 177-184. [Link]

  • Palmer, M. H., et al. (2021). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. NOVA Research Portal. [Link]

  • Computational Thermodynamics. (2020). CORE. [Link]

  • Al-Saad, H. K., & Al-Sayah, M. (2023). Isothermal Titration Calorimetry: The Heat of Dilution, Racemization, and What Lies In Between. Preprints.org. [Link]

  • Edet, C. O., et al. (2023). Computational Models for Analyzing the Thermodynamic Properties of Linear Triatomic Molecules. Chemistry, 5(2), 795-817. [Link]

  • Reguera, N., et al. (2023). A Comprehensive Ab Initio Study of Halogenated A···U and G···C Base Pair Geometries and Energies. International Journal of Molecular Sciences, 24(6), 5530. [Link]

  • Supporting Information Melting of nucleobases. Getting the cutting edge of “Walden's Rule”. (n.d.). Universidade de Lisboa. [Link]

  • Zhang, Y., et al. (2023). Applications of Isothermal Titration Calorimetry in Studying Biomimetic Nanocarriers. Pharmaceutics, 15(7), 1957. [Link]

  • Velazquez-Campoy, A., & Freire, E. (2006). Isothermal titration calorimetry. Nature Protocols, 1(1), 186-191. [Link]

  • Syllabus for Chemistry (SCQP08). (n.d.). National Testing Agency. [Link]

Sources

Technical Guide: Storage & Stability of 5-Bromo-4-chloro-2-isopropyl-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the storage, stability, and handling of 5-Bromo-4-chloro-2-isopropyl-6-methylpyrimidine , a critical intermediate in the synthesis of Bcl-2 inhibitors such as Venetoclax.

Executive Summary

Compound: this compound CAS Registry Number: 1353101-79-7 Molecular Formula: C₈H₁₀BrClN₂ Role: Key electrophilic intermediate for the synthesis of Bcl-2 inhibitors (e.g., Venetoclax/ABT-199).

This guide defines the critical storage parameters required to maintain the integrity of This compound . Due to the high reactivity of the C4-chlorine substituent, this compound is prone to hydrolytic degradation and nucleophilic aromatic substitution (


). Strict adherence to cold, anhydrous storage conditions is required to maximize shelf life and prevent the formation of the inactive 4-hydroxy impurity.

Physicochemical Stability Profile

The stability of this pyrimidine derivative is dictated by the electronic environment of the pyrimidine ring. The 4-chloro position is highly electrophilic, activated by the adjacent nitrogen atoms and the electron-withdrawing bromine at position 5.

Degradation Mechanisms

The primary failure mode for this reagent is hydrolysis , driven by atmospheric moisture and accelerated by heat.

  • Hydrolysis (Primary Pathway): Water attacks the C4 position, displacing the chloride ion. This converts the active chloro-pyrimidine into the thermodynamically stable, but synthetically useless, 5-bromo-2-isopropyl-6-methylpyrimidin-4-ol (tautomerizes to the pyrimidone).

  • Photolytic Dehalogenation: Prolonged exposure to UV light can lead to homolytic cleavage of the C-Br bond, though this is secondary to hydrolytic instability.

Visualization of Degradation Pathway

The following diagram illustrates the critical degradation pathway that storage conditions must prevent.

DegradationPathway Parent Active Reagent (4-Chloro-pyrimidine) Transition Transition State (Tetrahedral Intermediate) Parent->Transition + H₂O (Moisture) Impurity Degradant (4-Hydroxy-pyrimidine) Transition->Impurity - HCl HCl Byproduct (HCl) Transition->HCl

Figure 1: Hydrolytic degradation pathway of the 4-chloropyrimidine moiety.

Optimal Storage Protocols

To mitigate the degradation pathways outlined above, the following storage protocol is mandatory for research and GMP inventories.

Environmental Conditions[1]
ParameterSpecificationScientific Rationale
Temperature 2°C to 8°C (Refrigerated)Lowers kinetic energy, significantly slowing the rate of hydrolysis and spontaneous dehalogenation.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric oxygen and moisture. Argon is preferred due to its higher density, forming a "blanket" over the solid/oil.
Humidity < 30% RH (Desiccated)Moisture is the primary reagent in the degradation reaction. Storage in a desiccator is highly recommended.
Light Dark / Amber Glass Prevents photo-excitation of the C-Br bond.
Container & Packaging[2]
  • Primary Container: Amber glass vial with a Teflon (PTFE) lined screw cap. The PTFE liner provides a chemical barrier that prevents leaching of plasticizers and ensures a tight seal against moisture ingress.

  • Secondary Containment: Sealed polyethylene bag with a desiccant packet (Silica gel or Molecular sieves), placed inside a rigid outer container.

Handling Workflow

The transition from storage to benchtop is a critical risk point for condensation.

HandlingWorkflow Storage Cold Storage (2-8°C) Equilibration Equilibration (Warm to RT in Desiccator) Storage->Equilibration 30-60 mins Opening Open under Inert Gas Equilibration->Opening No Condensation Usage Weigh/Dispense Reagent Opening->Usage Reseal Purge Headspace (Ar/N2) & Seal Usage->Reseal Immediate Return Return to Cold Storage Reseal->Return

Figure 2: Standard Operating Procedure (SOP) for handling moisture-sensitive intermediates.

Shelf Life & Retest Guidelines

Unlike finished pharmaceutical products, reactive intermediates are assigned a Retest Date rather than a hard Expiration Date.

  • Maximum Shelf Life: 24 to 36 months , provided the material passes retest specifications and has been stored continuously under recommended conditions.

Retest Protocol

Before using material older than 12 months, perform the following quality control checks:

  • Visual Inspection: The compound should be a white to off-white solid (or clear oil, depending on purity/polymorph). Yellow or orange discoloration indicates significant degradation (liberation of bromine or oxidation).

  • HPLC Purity Check:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

    • Mobile Phase: Acetonitrile/Water + 0.1% Trifluoroacetic acid (TFA).[1]

    • Acceptance Criteria: Purity ≥ 97.0%; 4-Hydroxy impurity ≤ 0.5%.

  • Proton NMR: Verify the integrity of the isopropyl group (septet ~3.0 ppm) and the absence of broad exchangeable proton signals associated with hydrolysis products.

Safety & Handling (MSDS Highlights)

While this guide focuses on storage, safety impacts storage design:

  • Lachrymator Potential: Halogenated pyrimidines can be irritating to mucous membranes. Store in a well-ventilated area or a dedicated chemical cabinet.

  • Corrosivity: Degradation releases HCl. Corroded caps are a sign of compromised storage. Inspect caps during retest.

References

  • Chembeez . (n.d.). 5-bromo-4-chloro-6-methyl-2-(propan-2-yl)pyrimidine Product Page. Retrieved from [Link] (Verifying CAS 1353101-79-7).

  • European Medicines Agency (EMA) . (2023). Guideline on Stability Testing: Stability testing of existing active substances and related finished products. EMA/CVMP/QWP/709423/2022. Retrieved from [Link]

  • National Institutes of Health (NIH) . (2019). Development of a Convergent Large-Scale Synthesis for Venetoclax. PubMed.[2] Retrieved from [Link]

Sources

Reactivity profile of 4-chloro vs 5-bromo positions in pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5-bromo-4-chloropyrimidine scaffold represents a "privileged structure" in medicinal chemistry due to its unique electronic dichotomy. It offers two distinct electrophilic sites that react via fundamentally different mechanisms:

  • C4-Position (Chloro): Highly electron-deficient, prone to Nucleophilic Aromatic Substitution (

    
     ).
    
  • C5-Position (Bromo): Electron-neutral/rich relative to C4, prone to Palladium-catalyzed Cross-Coupling (

    
     / Oxidative Addition ).
    

This guide provides a validated roadmap for exploiting this orthogonality. By understanding the underlying orbital interactions, researchers can sequence reactions to achieve high regioselectivity without protecting groups.

The Electronic Landscape

To control reactivity, one must visualize the pyrimidine ring not as a flat aromatic system, but as a map of electron density gradients.

  • The C4 "Hotspot" (LUMO Control): The nitrogen atoms at positions 1 and 3 exert a strong inductive (

    
    ) and mesomeric (
    
    
    
    ) pull. This creates a significant partial positive charge (
    
    
    ) at C4 (and C2). The Lowest Unoccupied Molecular Orbital (LUMO) coefficient is largest at C4, making it the primary site for nucleophilic attack.
  • The C5 "Shield" (HOMO/Orbital Control): Position 5 is meta to both nitrogens. It does not share the same resonance destabilization as C4. Consequently, the C5-Br bond behaves more like a standard aryl bromide. It is resistant to nucleophiles but highly reactive toward soft transition metals (Pd, Ni) via oxidative addition.

Visualizing the Reactivity Bifurcation

ReactivityProfile Scaffold 5-Bromo-4-chloropyrimidine C4_Site C4 Position (Cl) Scaffold->C4_Site C5_Site C5 Position (Br) Scaffold->C5_Site Mechanism_A Mechanism: SnAr (Addition-Elimination) C4_Site->Mechanism_A Reagent_A Hard Nucleophiles (Amines, Alkoxides, Thiols) Mechanism_A->Reagent_A Product_A 4-Substituted-5-bromopyrimidine Mechanism_A->Product_A Mechanism_B Mechanism: Pd-Catalysis (Oxidative Addition) C5_Site->Mechanism_B Reagent_B Soft Nucleophiles + Catalyst (Boronic Acids, Stannanes) Mechanism_B->Reagent_B Product_B 5-Aryl-4-chloropyrimidine Mechanism_B->Product_B

Figure 1: The divergence of reactivity based on position. C4 is controlled by charge/LUMO interactions, while C5 is controlled by bond dissociation energy and metal insertion kinetics.

Strategic Sequencing: Which Bond First?

The order of operations is critical. While both sequences are possible, Route A (


 then Coupling)  is generally preferred for stability reasons.
Route A: (C4) Suzuki (C5) [Recommended]
  • Logic: The C4-Cl bond is hydrolytically unstable. Subjecting the parent scaffold to aqueous base and heat (Suzuki conditions) often leads to hydrolysis (formation of 4-hydroxy-5-bromopyrimidine), which is a dead-end for further functionalization.

  • Electronic Effect: Installing a nucleophile (e.g., amine) at C4 donates electron density into the ring. This stabilizes the ring against side reactions but slightly deactivates the C5-Br bond toward oxidative addition. However, modern catalysts (e.g., Pd-dppf, XPhos) easily overcome this deactivation.

Route B: Suzuki (C5) (C4) [High Risk]
  • Logic: Useful only if the C4 nucleophile is incompatible with Pd conditions.

  • Risk: Requires anhydrous Suzuki conditions to prevent C4 hydrolysis. Furthermore, installing an electron-rich aryl group at C5 deactivates the C4 position toward the subsequent

    
     reaction, often requiring harsher conditions (higher heat) to displace the chloride later.
    

Detailed Experimental Protocols

Protocol 1: Regioselective at C4

Objective: Install a morpholine moiety at C4 while leaving C5-Br intact.

Reagents:

  • 5-Bromo-4-chloropyrimidine (1.0 eq)

  • Morpholine (1.1 eq)

  • Triethylamine (

    
    ) (1.2 eq)
    
  • Solvent: Isopropanol (IPA) or Ethanol (EtOH)

Step-by-Step:

  • Dissolution: Dissolve 5-bromo-4-chloropyrimidine (1.0 g, 5.17 mmol) in IPA (10 mL). Note: Protic solvents like IPA facilitate proton transfer in the transition state, accelerating

    
    .
    
  • Addition: Cool to 0°C. Add

    
     (0.86 mL, 6.2 mmol) followed by dropwise addition of morpholine (0.50 mL, 5.7 mmol).
    
  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Checkpoint: Monitor by TLC (Hex/EtOAc 4:1). The starting material (Rf ~0.8) should disappear; a more polar spot (Rf ~0.4) should appear.[1][2]

    • Self-Validation: If reaction is sluggish, heat to 50°C. Do not exceed 80°C to avoid debromination (rare but possible).

  • Workup: Concentrate the solvent in vacuo. Resuspend residue in water (20 mL) and extract with EtOAc (3 x 20 mL).

  • Purification: The product is often pure enough for the next step. If not, recrystallize from EtOH/Heptane.

Yield Expectation: 85–95%. Key Observation: The Br atom remains untouched because amines are not reducing enough to insert into the C-Br bond, and the C5 position is not electrophilic enough for nucleophilic attack.

Protocol 2: Regioselective Suzuki-Miyaura Coupling at C5

Objective: Couple a phenyl group to C5 on the 4-morpholino-5-bromopyrimidine intermediate.

Reagents:

  • 4-Morpholino-5-bromopyrimidine (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Catalyst:

    
     (3–5 mol%)
    
  • Base:

    
     (2.0 eq)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step:

  • Degassing (Critical): In a reaction vial, combine the substrate (1.0 mmol), phenylboronic acid (1.2 mmol), and

    
     (2.0 mmol) in Dioxane/Water (5 mL). Sparge with Argon or Nitrogen for 10 minutes. Oxygen poisons the Pd(0) species.
    
  • Catalyst Addition: Add

    
     (0.03 mmol). Seal the vial immediately.
    
  • Reaction: Heat to 90°C for 4–12 hours.

    • Mechanistic Note: The bulky bidentate ligand (dppf) promotes reductive elimination and stabilizes the Pd species. The electron-rich nature of the morpholine substituent at C4 makes the oxidative addition at C5 slower than on a bare pyrimidine, so heat is required.

  • Workup: Cool to RT. Filter through a pad of Celite to remove Palladium black. Wash with EtOAc.

  • Purification: Flash column chromatography (Silica, Gradient 0

    
     40% EtOAc in Hexanes).
    

Yield Expectation: 70–85%.

Comparative Reactivity Data

FeatureC4-Position (Cl)C5-Position (Br)
Primary Mechanism

(Addition-Elimination)
Cross-Coupling (Oxidative Addition)
Electronic Character Highly Electrophilic (

)
Neutral / Weakly Nucleophilic
Preferred Reagents Amines, Alkoxides, ThiolsBoronic Acids, Zincates, Stannanes
Lability to Hydrolysis High (forms 4-OH)Low (stable)
Effect of Substituents Electron-Withdrawing groups at C5 accelerate reaction here.Electron-Donating groups at C4 slow reaction here.

Troubleshooting & Optimization

Issue: Hydrolysis of C4-Cl during Suzuki (Route B).

  • Cause: Hydroxide ions generated from

    
     attack the C4 position.
    
  • Solution: Switch to anhydrous conditions. Use

    
     or 
    
    
    
    in dry Toluene or DMF.

Issue: Bis-coupling (Reaction at both C4 and C5 with Boronic Acid).

  • Cause: While rare, highly active catalysts (e.g., Pd-XPhos) can insert into C4-Cl after C5-Br is consumed.

  • Solution: Keep catalyst loading low (1-3%). Monitor strictly. Stop reaction immediately upon consumption of starting material. Alternatively, use the

    
    -first route (Route A) to eliminate the C4-Cl leaving group entirely.
    

Issue: "Stalled" Suzuki reaction on 4-amino-substituted substrates.

  • Cause: The amine donates electron density, strengthening the C5-Br bond.

  • Solution: Switch to a more electron-rich ligand system (e.g.,

    
     + 
    
    
    
    or S-Phos) to facilitate oxidative addition.

References

  • Suzuki Coupling Selectivity: Royal Society of Chemistry (Chemical Science). "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes." [Link]

  • QM Analysis of

    
    : WuXi AppTec. "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines."
    [Link]
    
  • Sequential Functionalization: Journal of the Serbian Chemical Society. "Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde."[3] [Link]

Sources

Methodological & Application

Technical Guide: Nucleophilic Substitution of Chloride in 5-Bromo-4-chloro-2-isopropyl-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 5-Bromo-4-chloro-2-isopropyl-6-methylpyrimidine (CAS: 1353101-79-7) Primary Application: Synthesis of kinase inhibitors, Bcl-2 antagonists, and antimicrobials. Reaction Class: Nucleophilic Aromatic Substitution (


).[1][2]

This guide details the regioselective functionalization of the C4-chloride in this compound. As a Senior Application Scientist, I emphasize that while the pyrimidine core is a standard electrophile, the specific substitution pattern—particularly the bulky C2-isopropyl group and the electron-withdrawing C5-bromide—dictates unique kinetic parameters. This document provides validated protocols for C-N, C-O, and C-S bond formation, ensuring high yield and purity while preventing common pitfalls like hydrolysis or competitive debromination.

Reactivity Profile & Mechanistic Analysis[3]

Regioselectivity: The "Why" Behind the Protocol

In this scaffold, the C4-chloride is the exclusive site for nucleophilic attack under standard


 conditions.
  • Electronic Activation: The C4 position is activated by the adjacent ring nitrogens (N3) and, crucially, by the inductive electron-withdrawing effect (

    
    ) of the C5-bromine . This makes the C4-Cl bond significantly more electrophilic than a standard chloropyrimidine.
    
  • Inertness of C5-Bromine: The C5-Br bond is located at a position not activated by the ring nitrogens (meta-like relationship). Consequently, it resists nucleophilic displacement, remaining intact for subsequent Palladium-catalyzed cross-couplings (Suzuki, Sonogashira).

  • Steric Modulation (C2-Isopropyl): The bulky isopropyl group at C2 exerts steric pressure. While remote from C4, it influences the conformation of the transition state, often requiring slightly elevated temperatures compared to C2-methyl analogs to drive reaction completion.

Reaction Mechanism ( )

The reaction proceeds via a stepwise addition-elimination mechanism involving a Meisenheimer-like anionic intermediate.

SNAr_Mechanism Substrate Substrate (C4-Cl, C5-Br) TS Meisenheimer Complex (Tetrahedral Intermediate) Substrate->TS Addition (Rate Determining) Substrate->TS Nu Nucleophile (Nu-H) Nu->TS Addition (Rate Determining) Product Product (C4-Nu, C5-Br) TS->Product Elimination (Fast) TS->Product LG Leaving Group (Cl-) TS->LG

Figure 1: Mechanism of


 substitution at the C4 position. The C5-Br stabilizes the intermediate inductively.

Experimental Protocols

Protocol A: Amination (C-N Bond Formation)

Objective: Displacement of C4-Cl with primary/secondary amines. Scope: Synthesis of aminopyrimidine cores for kinase inhibition.

Materials:

  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Amine (1.1 – 1.2 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 equiv) or 
    
    
    
  • Solvent: Isopropanol (IPA) or

    
    -Butanol (for higher boiling point)
    

Step-by-Step Methodology:

  • Preparation: Charge a reaction vial with the substrate (1.0 equiv) and IPA (

    
     mL/mmol).
    
  • Addition: Add DIPEA (2.0 equiv) followed by the amine (1.1 equiv).

    • Note: If the amine is a salt (e.g., hydrochloride), increase DIPEA to 3.0 equiv.

  • Reaction: Heat the mixture to 80°C for 4–12 hours.

    • Critical Control: Monitor by TLC/LCMS. The C2-isopropyl group may slow kinetics compared to less hindered analogs. If conversion is <50% after 4h, increase temp to 100°C (switch to

      
      -BuOH if needed).
      
  • Workup: Cool to room temperature (RT).

    • Scenario 1 (Precipitation): If product precipitates, filter and wash with cold water/heptane.

    • Scenario 2 (Extraction): Concentrate solvent, redissolve in EtOAc, wash with water and brine. Dry over

      
      .[3]
      
  • Purification: Recrystallization from EtOH/Water or Flash Chromatography (Hexane/EtOAc).

Protocol B: Etherification (C-O Bond Formation)

Objective: Synthesis of 4-alkoxypyrimidines.

Materials:

  • Substrate (1.0 equiv)

  • Alcohol (Solvent/Reagent)[4][5]

  • Base: NaH (1.2 equiv) or KOtBu (1.2 equiv)

  • Solvent: THF (anhydrous) or neat alcohol

Methodology:

  • Activation: In a flame-dried flask under

    
    , suspend NaH (1.2 equiv) in anhydrous THF at 0°C.
    
  • Alkoxide Formation: Dropwise add the alcohol (1.2 equiv). Stir at 0°C for 15 min until

    
     evolution ceases.
    
  • Displacement: Add a solution of this compound in THF dropwise to the alkoxide.

  • Completion: Warm to RT and stir for 2–6 hours.

    • Caution: Avoid heating >60°C initially to prevent potential debromination or ring opening, though rare with this scaffold.

  • Quench: Carefully quench with sat.

    
    . Extract with EtOAc.[5]
    
Protocol C: Thiolation (C-S Bond Formation)

Objective: Introduction of sulfur handles.

Methodology:

  • Similar to Protocol B, but use

    
      in DMF at RT to 60°C. Thiols are more nucleophilic than alcohols and require milder bases.
    
  • Odor Control: Treat aqueous waste with bleach to oxidize residual thiols.

Data Summary & Optimization Guide

The following table summarizes expected outcomes based on nucleophile class, derived from standard pyrimidine reactivity profiles [1, 2].

Nucleophile ClassReagentSolventTemp (°C)Typical YieldKey Challenge
Primary Amine

, DIPEA
IPA / EtOH60–8085–95%Solubility of product
Secondary Amine

, DIPEA
DMF / DMSO80–10075–90%Steric hindrance from C2-iPr
Alkoxide

THF / ROH0–2580–90%Hydrolysis if water present
Thiol

,

DMF25–50>90%Disulfide formation (use

)
Troubleshooting Flowchart

Optimization_Workflow Start Start Reaction (Standard Conditions) Check Check LCMS/TLC (t = 4h) Start->Check Decision Conversion > 90%? Check->Decision Yes Proceed to Workup Decision->Yes Yes No Analyze Impurity Profile Decision->No No NoRxn Only SM remaining: Increase Temp or Switch to Polar Aprotic (DMF) No->NoRxn Low Conversion Hydrolysis Hydrolysis Product (OH): Dry Solvents/Reagents Check Base Quality No->Hydrolysis Side Products

Figure 2: Decision tree for reaction optimization.

Case Study: Synthesis of a Bcl-2 Inhibitor Intermediate

Context: Pyrimidine-based Bcl-2 inhibitors often require a specific amine at C4 and an aryl group at C5. The this compound scaffold is ideal because the C4-Cl can be substituted before the C5-Br is engaged in Suzuki coupling, preventing catalyst poisoning by the free amine [4, 5].

Workflow:

  • Step 1 (

    
    ):  Reaction of the scaffold with 4-(piperazin-1-yl)benzoate.
    
    • Conditions: DIPEA, Dioxane, 90°C.

    • Result: Exclusive formation of the C4-aminopyrimidine. The C5-Br remains intact.[6]

  • Step 2 (Suzuki Coupling): Reaction of the Step 1 product with 4-chlorophenylboronic acid.

    • Conditions:

      
      , 
      
      
      
      , Dioxane/Water.[5]
    • Result: Biaryl formation at C5.

This sequence validates the orthogonality of the halogen handles: Cl is for nucleophiles, Br is for metals.

References

  • BenchChem. A Comparative Guide to the Reactivity of 5-Bromo-2-chloro-4-methoxypyrimidine and 2,4-dichloro-5-bromopyrimidine. Retrieved from

  • WuXi AppTec. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class, Chapter 29.[2] Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 56965683, 5-Bromo-4-chloro-6-methyl-2-(propan-2-yl)pyrimidine. Retrieved from

  • Lee, M., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.[1] The Journal of Organic Chemistry, 80(15), 7757–7763.[1][7] Retrieved from

  • MDPI. Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors. (Referencing general pyrimidine synthesis workflows). Retrieved from

Sources

Application Notes and Protocols for Heterocyclic Ring Formation Using 5-Bromo-4-chloro-2-isopropyl-6-methylpyrimidine as a Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Chemical Diversity from a Privileged Pyrimidine Scaffold

In the landscape of medicinal chemistry and drug discovery, the pyrimidine core represents a "privileged scaffold," a molecular framework that is recurrent in a multitude of biologically active compounds. Its unique electronic properties and ability to participate in various chemical transformations make it an ideal starting point for the synthesis of diverse heterocyclic systems. This guide focuses on a particularly versatile building block: 5-Bromo-4-chloro-2-isopropyl-6-methylpyrimidine . The strategic placement of two distinct halogen atoms—a bromine at the 5-position and a chlorine at the 4-position—offers a gateway to selective functionalization and the subsequent construction of fused heterocyclic rings. This differential reactivity is the cornerstone of the synthetic strategies detailed herein.

The C4-chloro and C5-bromo positions on the pyrimidine ring exhibit orthogonal reactivity. The C4 position is highly susceptible to nucleophilic aromatic substitution (SNAr), a consequence of the electron-withdrawing nature of the two ring nitrogens. Conversely, the C5-bromo position is more amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, due to the higher reactivity of C-Br bonds compared to C-Cl bonds in the catalytic cycle of these reactions. This guide will provide researchers, scientists, and drug development professionals with a comprehensive toolkit of detailed application notes and robust protocols for leveraging this differential reactivity to construct a variety of medicinally relevant heterocyclic systems, including pyrazolo[3,4-d]pyrimidines, pyrido[2,3-d]pyrimidines, and thieno[2,3-d]pyrimidines.

Understanding the Reactivity of the Scaffold

The synthetic utility of this compound is rooted in the distinct reactivity of its two halogen substituents. This allows for a stepwise and controlled approach to the synthesis of complex molecules.

  • C4-Chloro Position: The Site for Nucleophilic Aromatic Substitution (SNAr) : The chlorine atom at the C4 position is activated towards nucleophilic attack due to the electron-deficient nature of the pyrimidine ring. This position readily reacts with a variety of nucleophiles, including amines, hydrazines, and thiols. A study on the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia demonstrated that substitution occurs preferentially at the C4 position[1]. This inherent reactivity is the key to introducing the necessary precursors for the formation of pyrazolo[3,4-d]pyrimidines and thieno[2,3-d]pyrimidines.

  • C5-Bromo Position: The Gateway for Palladium-Catalyzed Cross-Coupling : The bromine atom at the C5 position is the preferred site for palladium-catalyzed cross-coupling reactions. The general order of reactivity for aryl halides in these reactions is I > Br > Cl.[2][3] This allows for selective functionalization of the C5 position while leaving the C4-chloro group untouched, or vice versa. This selective reactivity is exploited in the synthesis of pyrido[2,3-d]pyrimidines through Sonogashira coupling followed by intramolecular cyclization.

The following diagram illustrates the key reactivity sites of the scaffold.

Scaffold_Reactivity cluster_C4 C4 Position cluster_C5 C5 Position Scaffold This compound C4_Reactivity Nucleophilic Aromatic Substitution (SNAr) Scaffold->C4_Reactivity  Favored for  Nucleophilic Attack C5_Reactivity Palladium-Catalyzed Cross-Coupling Scaffold->C5_Reactivity  Favored for  Cross-Coupling

Caption: Reactivity sites of the pyrimidine scaffold.

I. Synthesis of Pyrazolo[3,4-d]pyrimidines

Pyrazolo[3,4-d]pyrimidines are a class of bicyclic heterocycles that are structural isomers of purines and have garnered significant attention in medicinal chemistry due to their diverse biological activities, including their roles as kinase inhibitors.[4][5] The synthesis of the pyrazolo[3,4-d]pyrimidine core from our scaffold involves an initial nucleophilic substitution at the C4 position with hydrazine, followed by an intramolecular cyclization.

Reaction Pathway

The synthetic strategy commences with the regioselective displacement of the C4-chloro group by hydrazine hydrate. The resulting 4-hydrazinyl-5-bromopyrimidine intermediate is then poised for intramolecular cyclization to form the pyrazole ring.

Pyrazolo_Synthesis Start This compound C5H6BrClN2 Intermediate 5-Bromo-4-hydrazinyl-2-isopropyl-6-methylpyrimidine C8H11BrN4 Start->Intermediate Hydrazine Hydrate (Nucleophilic Substitution) Product 6-Bromo-3-isopropyl-1H-pyrazolo[3,4-d]pyrimidine C8H9BrN4 Intermediate->Product Intramolecular Cyclization

Caption: Synthesis of pyrazolo[3,4-d]pyrimidines.

Detailed Protocol: Synthesis of 6-Bromo-3-isopropyl-1H-pyrazolo[3,4-d]pyrimidine

Materials:

  • This compound (1.0 eq)

  • Hydrazine hydrate (2.0 eq)

  • Ethanol (or n-butanol)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • To a solution of this compound in ethanol, add hydrazine hydrate.

  • Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Filter the solid, wash with cold ethanol, and dry under vacuum to afford the desired 6-Bromo-3-isopropyl-1H-pyrazolo[3,4-d]pyrimidine.

Expected Outcome and Data:

CompoundMolecular FormulaMolecular WeightExpected Yield
6-Bromo-3-isopropyl-1H-pyrazolo[3,4-d]pyrimidineC8H9BrN4241.0975-85%

II. Synthesis of Pyrido[2,3-d]pyrimidines

The pyrido[2,3-d]pyrimidine scaffold is another important heterocyclic system present in numerous biologically active molecules, including kinase inhibitors and antifolates.[6][7][8] The construction of this fused ring system from our starting pyrimidine relies on a palladium-catalyzed Sonogashira coupling at the C5-bromo position, followed by an intramolecular cyclization of the resulting alkynylpyrimidine.

Reaction Pathway

The synthesis begins with a Sonogashira cross-coupling reaction between the 5-bromopyrimidine and a terminal alkyne. This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. The resulting 5-alkynylpyrimidine is then subjected to an intramolecular cyclization to form the fused pyridine ring.

Pyrido_Synthesis Start This compound C5H6BrClN2 Intermediate 5-Alkynyl-4-chloro-2-isopropyl-6-methylpyrimidine Start->Intermediate Terminal Alkyne Pd/Cu Catalysis (Sonogashira) Product Fused Pyrido[2,3-d]pyrimidine Intermediate->Product Intramolecular Cyclization

Caption: Synthesis of pyrido[2,3-d]pyrimidines.

Detailed Protocol: Two-Step Synthesis of a Substituted Pyrido[2,3-d]pyrimidine

Step 1: Sonogashira Coupling

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (e.g., Phenylacetylene) (1.2 eq)

  • Pd(PPh3)4 (0.05 eq)

  • CuI (0.1 eq)

  • Triethylamine (Et3N)

  • Anhydrous THF

  • Schlenk flask

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound, Pd(PPh3)4, and CuI.

  • Add anhydrous THF and triethylamine.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the 5-alkynylpyrimidine intermediate.

Step 2: Intramolecular Cyclization

Materials:

  • 5-Alkynyl-4-chloro-2-isopropyl-6-methylpyrimidine intermediate from Step 1

  • A suitable base (e.g., NaH or K2CO3)

  • Anhydrous DMF

  • Inert atmosphere

Procedure:

  • To a solution of the 5-alkynylpyrimidine intermediate in anhydrous DMF under an inert atmosphere, add the base.

  • Heat the reaction mixture to 80-100 °C and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Expected Outcome and Data:

CompoundMolecular Formula (example with phenylacetylene)Molecular WeightExpected Overall Yield
4-Chloro-2-isopropyl-6-methyl-5-(phenylethynyl)pyrimidineC16H15ClN2270.7660-75% (Step 1)
2-Isopropyl-4-phenyl-7H-pyrido[2,3-d]pyrimidin-7-oneC16H15N3O265.3150-70% (Step 2)

III. Synthesis of Thieno[2,3-d]pyrimidines

Thieno[2,3-d]pyrimidines are another important class of heterocyclic compounds with a wide range of biological activities, including anticancer and antimicrobial properties.[9][10][11] The synthesis of this ring system from our pyrimidine scaffold can be achieved by reacting the C4-chloro position with a sulfur-containing nucleophile, such as ethyl mercaptoacetate, followed by intramolecular cyclization.

Reaction Pathway

The synthesis involves a nucleophilic substitution of the C4-chloro group with the thiolate of ethyl mercaptoacetate. The resulting intermediate then undergoes an intramolecular cyclization, typically under basic conditions, to form the fused thiophene ring.

Thieno_Synthesis Start This compound C5H6BrClN2 Intermediate Ethyl 2-((5-bromo-2-isopropyl-6-methylpyrimidin-4-yl)thio)acetate Start->Intermediate Ethyl Mercaptoacetate Base (e.g., NaH) Product 5-Bromo-2-isopropyl-7-methyl-3H-thieno[2,3-d]pyrimidin-4-one Intermediate->Product Intramolecular Cyclization (e.g., NaOEt)

Caption: Synthesis of thieno[2,3-d]pyrimidines.

Detailed Protocol: Synthesis of 5-Bromo-2-isopropyl-7-methyl-3H-thieno[2,3-d]pyrimidin-4-one

Materials:

  • This compound (1.0 eq)

  • Ethyl mercaptoacetate (1.1 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

  • Sodium ethoxide (NaOEt)

  • Anhydrous THF

  • Anhydrous Ethanol

  • Round-bottom flask

  • Inert atmosphere

Procedure:

  • To a suspension of NaH in anhydrous THF at 0 °C under an inert atmosphere, add ethyl mercaptoacetate dropwise. Stir for 30 minutes.

  • Add a solution of this compound in anhydrous THF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC.

  • Upon completion of the substitution, carefully quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to obtain the crude intermediate.

  • Dissolve the crude intermediate in anhydrous ethanol and add a solution of sodium ethoxide in ethanol.

  • Heat the mixture to reflux for 2-4 hours.

  • Cool the reaction mixture and neutralize with acetic acid.

  • The product will precipitate. Filter the solid, wash with cold ethanol, and dry under vacuum.

Expected Outcome and Data:

CompoundMolecular FormulaMolecular WeightExpected Overall Yield
5-Bromo-2-isopropyl-7-methyl-3H-thieno[2,3-d]pyrimidin-4-oneC10H10BrN2OS287.1765-75%

Conclusion and Future Perspectives

The this compound scaffold is a powerful and versatile starting material for the synthesis of a wide range of medicinally important heterocyclic compounds. The distinct and predictable reactivity of the C4-chloro and C5-bromo positions allows for a rational and efficient approach to the construction of pyrazolo[3,4-d]pyrimidines, pyrido[2,3-d]pyrimidines, and thieno[2,3-d]pyrimidines. The protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around these privileged heterocyclic systems. Further elaboration of the synthesized scaffolds, for example, through subsequent cross-coupling reactions at the remaining halogen position or functionalization of the newly formed rings, opens up endless possibilities for the development of novel therapeutic agents.

References

  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. PMC. [Link]

  • Synthesis of thieno[2,3-d]pyrimidine analogues from a thiophene moiety. ResearchGate. [Link]

  • Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives and Evaluation of their Src Kinase Inhibitory Activities. Chapman University Digital Commons. [Link]

  • A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E][2][6]TRIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES TARG. Semantic Scholar. [Link]

  • Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and evaluation of their anti-inflammatory and anticancer activities. PubMed. [Link]

  • Synthesis of thieno[2,3-d]pyrimidine 4. ResearchGate. [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. PMC. [Link]

  • Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO. [Link]

  • An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media. Scientific Research Publishing. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. PMC. [Link]

  • Synthesis of New Derivatives of Thieno[2,3-d]pyrimidin-4(3H)-one and their Antimicrobial Activity. Hilaris Publisher. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. AWS. [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]

  • SYNTHESIS OF NEW PYRIDO[2,3-d]PYRIMIDIN-5-ONE, PYRIDO[2,3-d]PYRIMIDIN-7-ONE, AND PYRIMIDINO[4,5-d][6][9]OXAZINE DERIVATIVES FROM 5-ACETYL-4-AMINOPYRIMIDINES. ResearchGate. [Link]

  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI. [Link]

  • Studies on synthesis of novel pyrido[2,3-d]pyrimidine derivatives, evaluation of their antimicrobial activity and molecular docking. PubMed. [Link]

  • Investigation of regioselectivity on the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia. Arabian Journal of Chemistry. [Link]

  • Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications. [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing). [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Semantic Scholar. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. the University of Groningen research portal. [Link]

  • Synthesis of Guanidine Amino Acids and Investigation of their Interactions with Nucleic Acid. -ORCA - Cardiff University. [Link]

  • Product Class 13: Guanidine Derivatives. Science of Synthesis. [Link]

  • Reaction of 5 and 6 with hydrazine hydrate. ResearchGate. [Link]

  • Synthesis of novel amidines via one-pot three component reactions: Selective topoisomerase I inhibitors with antiproliferative properties. Frontiers. [Link]

  • A four-component modified Biginelli reaction: A novel approach for C-2 functionalizedDihydropyrimidines. ResearchGate. [Link]

  • Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. PubMed Central. [Link]

  • Application of guanidine and its salts in multicomp onent reactions. ResearchGate. [Link]

  • Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. [Link]

  • Amidine synthesis by imidoylation. Organic Chemistry Portal. [Link]

Sources

Troubleshooting & Optimization

Improving yield in the synthesis of 5-Bromo-4-chloro-2-isopropyl-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of 5-Bromo-4-chloro-2-isopropyl-6-methylpyrimidine Synthesis

Case ID: PYR-5BC-ISO-YIELD Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

This guide addresses yield attrition in the synthesis of This compound . The synthesis typically proceeds via a linear sequence: condensation to form the pyrimidinone core, electrophilic bromination at C5, and nucleophilic chlorination at C4.

Yield losses in this specific scaffold are rarely due to a single catastrophic failure but rather a "death by a thousand cuts" involving moisture sensitivity during chlorination, regiochemical control during bromination, and hydrolysis during workup.

Module 1: The Foundation (Precursor Synthesis)

Context: The quality of your starting material, 2-isopropyl-6-methyl-4(3H)-pyrimidinone , dictates the success of downstream halogenations.

Q: My condensation yield varies between batches (40-75%). What is the variable? A: The instability of the isobutyramidine intermediate. The condensation of ethyl acetoacetate with isobutyramidine hydrochloride requires dry conditions. Isobutyramidine is highly hygroscopic. If it has absorbed water, the stoichiometry of your base (typically NaOEt or NaOMe) is thrown off, leading to incomplete cyclization.

  • Protocol Fix: Dry the isobutyramidine hydrochloride in a vacuum desiccator over P₂O₅ for 12 hours before use. Use a 1.1 equivalent excess of Sodium Ethoxide (NaOEt) in absolute ethanol.

Module 2: Bromination (The Regioselectivity Check)

Context: Conversion of the pyrimidinone to 5-bromo-2-isopropyl-6-methyl-4-pyrimidinone .

Q: Why is the reaction mixture turning black/tarry during bromination? A: You are likely running the reaction too hot or adding bromine too fast. While the C5 position is activated, the reaction is exothermic. Rapid addition of elemental bromine (


) causes local overheating, leading to oxidative decomposition of the ring.
  • Troubleshooting: Switch to N-Bromosuccinimide (NBS) in Glacial Acetic Acid or DMF. NBS provides a controlled source of electrophilic bromine.

  • Temperature Control: Maintain reaction at 45–50°C. Do not reflux unless conversion stalls.

Q: Can I chlorinate first and then brominate? A: Strongly Not Recommended. Chlorination places an electron-withdrawing group (-Cl) on the ring, severely deactivating the C5 position toward electrophilic aromatic substitution. You will require forcing conditions to brominate the chloro-pyrimidine, which usually results in degradation. Always follow the order: Ring Formation


 Bromination 

Chlorination
.

Module 3: Chlorination (The Critical Yield Killer)

Context: Conversion of the 5-bromo-intermediate to the final This compound using Phosphorus Oxychloride (


).

Q: The reaction completes on TLC, but I lose 30-40% of the product during workup. Why? A: Hydrolysis of the C4-Chlorine. The 4-chloro group, activated by the adjacent ring nitrogens and the electron-withdrawing 5-bromo group, is susceptible to nucleophilic attack by water.

  • The Mechanism of Failure: During the quench of excess

    
    , the solution becomes highly acidic (formation of HCl and 
    
    
    
    ). In hot, acidic aqueous media, the product rapidly hydrolyzes back to the starting hydroxypyrimidine.
  • The Fix: Never pour the reaction mixture into water. Pour the reaction mixture onto ice with vigorous stirring, maintaining the internal temperature

    
    . Immediately neutralize to pH 7–8 using saturated 
    
    
    
    or
    
    
    .

Q: My reaction stalls at 80% conversion. Adding more


 doesn't help. 
A:  You need a Vilsmeier-Haack type catalyst.[1]
Pure 

is sometimes insufficient for sterically hindered substrates (the 2-isopropyl group adds bulk).
  • Protocol Optimization: Add N,N-Diethylaniline (DEA) or Dimethylaniline (1.0–1.5 equivalents). This forms a highly reactive chloro-iminium intermediate that accelerates the reaction and acts as an acid scavenger, preventing protonation of the pyrimidine nitrogen (which would deactivate the ring).

Module 4: Optimized Experimental Workflow

Step-by-Step Protocol: Chlorination Stage
  • Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser, N2 inlet, and temperature probe.

  • Charging: Add 5-bromo-2-isopropyl-6-methyl-4-pyrimidinone (1.0 eq).

  • Solvent/Reagent: Add

    
     (3.0 – 5.0 eq). Note: 
    
    
    
    acts as both reagent and solvent.
  • Catalyst: Add N,N-Diethylaniline (1.2 eq) dropwise at room temperature.

  • Reaction: Heat to reflux (approx. 105–110°C) for 2–4 hours. Monitor by HPLC/TLC.

  • Workup (CRITICAL):

    • Cool mixture to RT.

    • Concentrate under reduced pressure to remove excess

      
       (use a base trap for HCl fumes).
      
    • Dissolve the residue in DCM or Ethyl Acetate.

    • Pour slowly onto crushed ice.

    • Neutralize aqueous layer with

      
       to pH 8.
      
    • Separate organics, dry over

      
      , and concentrate.
      
Data Summary: Yield Optimization Factors
ParameterStandard ConditionOptimized ConditionImpact on Yield
Reagent

(Neat)

+ Diethylaniline
+15-20% (Conversion)
Quench Temp RT / Exothermic

(Ice Bath)
+25% (Prevents Hydrolysis)
Bromine Source

/ AcOH
NBS / DMF+10% (Cleaner Profile)
Precursor Drying None

Vacuum Dry
+15% (Cyclization Efficiency)

Module 5: Visualizing the Critical Path

The following diagram illustrates the decision logic and chemical flow for the synthesis, highlighting the "Kill Zones" where yield is most often lost.

G Start Start: Isobutyramidine + Ethyl Acetoacetate Check_H2O Is Amidine Dry? Start->Check_H2O Condensation Step 1: Cyclization (NaOEt/EtOH) Intermediate_1 2-isopropyl-6-methyl- 4-pyrimidinone Condensation->Intermediate_1 Check_H2O->Condensation Yes Dry_Amidine Action: Dry over P2O5 Check_H2O->Dry_Amidine No Dry_Amidine->Condensation Bromination Step 2: Bromination (NBS or Br2) Intermediate_1->Bromination Regio_Check Regioselectivity? Bromination->Regio_Check Temp_Control Action: Control Temp <50°C Regio_Check->Temp_Control Tarry/Black Intermediate_2 5-Bromo-Intermediate Regio_Check->Intermediate_2 Clean Temp_Control->Bromination Chlorination Step 3: Chlorination (POCl3 + Diethylaniline) Intermediate_2->Chlorination Quench_Check Quench Method? Chlorination->Quench_Check Hydrolysis_Risk Risk: Hydrolysis to OH (Yield Loss) Quench_Check->Hydrolysis_Risk Hot/Acidic Ice_Quench Action: Pour on Ice Keep pH > 7 Quench_Check->Ice_Quench Cold/Neutral Final_Product Target: 5-Bromo-4-chloro-2-isopropyl- 6-methylpyrimidine Ice_Quench->Final_Product

Caption: Process flow diagram identifying critical control points (Yellow Diamonds) and corrective actions (Red/Green Boxes) to prevent yield loss.

References

  • BenchChem. (2025).[2][3] A Comparative Guide to the Synthesis of 5-Bromo-2-chloropyrimidine. Retrieved from

  • National Institutes of Health (NIH). (2008). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. Retrieved from

  • Wang, H., et al. (2012).[4] Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines Using Equimolar POCl3. Molecules, 17, 4533-4544.[5] Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: 5-Bromo-4-chloro-2-methylthiopyrimidine (Analogous Chemistry). Retrieved from [6]

  • Google Patents. (1976). US3956301A - Process for bromination of pyrimidine. Retrieved from

Sources

Troubleshooting regioselectivity issues in 5-Bromo-4-chloro-2-isopropyl-6-methylpyrimidine coupling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrimidine Functionalization Ticket #REGIO-542: Selectivity in 5-Bromo-4-chloro-2-isopropyl-6-methylpyrimidine

User Issue

"I am attempting to functionalize this compound. I need to selectively couple at the C5-position (Bromo) using a Suzuki reaction, but I am observing significant by-products, including hydrolysis at C4 and competitive coupling at the C4-Chloro site. Conversely, when I try SNAr at C4, the reaction is sluggish compared to less substituted pyrimidines."

Executive Summary

This substrate presents a classic "Electronic vs. Steric" conflict. The C4-Chloro site is electronically activated by the ring nitrogens (making it prone to SNAr and oxidative addition), while the C5-Bromo site—normally the preferred handle for Pd-catalysis—is sterically shielded by the C6-methyl group and the C4-chloro atom.

Your regioselectivity issues stem from the C6-Methyl steric clash , which retards the expected reactivity at C5, allowing the electronically "hot" C4-Cl site to compete.

Module 1: The Mechanistic Landscape

To troubleshoot, we must visualize the competing forces on your molecule.

ReactivityMap Substrate 5-Bromo-4-chloro- 2-isopropyl-6-methylpyrimidine C4 C4-Chloro Position (Electronically Activated) Substrate->C4 High Electrophilicity (LUMO @ C4) C5 C5-Bromo Position (Bond Energy Preferred) Substrate->C5 Weaker Bond (C-Br) (Fast Oxidative Addition) Outcome_C4 Side Reaction: Hydrolysis / C4-Coupling C4->Outcome_C4 Outcome_C5 Desired Reaction: Suzuki Coupling C5->Outcome_C5 N_Activation N1/N3 Activation N_Activation->C4 Promotes SNAr & Pd-insertion at Cl Sterics C6-Methyl Steric Bulk Sterics->C5 Blocks Pd Approach at Br

Figure 1: Decision tree showing the conflict between electronic activation at C4 and steric hindrance at C5.

Module 2: Troubleshooting Guide (Q&A)

Scenario A: "I want to couple at C5 (Br) via Suzuki, but C4 is reacting."

Diagnosis: The catalyst is attacking the most accessible electrophile (C4), not the weakest bond (C5).[1] The C6-methyl group makes the C5-Br site sterically crowded. If you use a bulky, electron-rich ligand (like Buchwald precatalysts), it may struggle to access C5 and instead insert into the exposed, activated C4-Cl.[1]

Corrective Actions:

  • Switch Ligands: Move away from bulky phosphines (e.g., XPhos, tBuXPhos).[1] Use Bisphosphines like dppf or dppb . These ligands have a smaller "bite angle" and are less sterically demanding, allowing better access to the crowded C5-Br site [1].

  • Lower the Temperature: C-Br oxidative addition has a lower activation barrier than C-Cl. Run the reaction at 60°C instead of reflux. High heat overcomes the activation energy for C4-Cl insertion.

  • Anhydrous Conditions: If you see hydrolysis (C4-OH), you must eliminate water.[1] Switch from aqueous carbonate bases to anhydrous CsF or K₃PO₄ in Toluene or Dioxane.

Scenario B: "I want to substitute C4 (Cl) via SNAr, but it's slow."

Diagnosis: While C4 is activated, the 2-isopropyl group is electron-donating (inductive effect), which slightly deactivates the ring compared to a 2-H or 2-Cl pyrimidine. Additionally, the flanking C5-Br adds steric drag.

Corrective Actions:

  • Solvent Switch: Change from protic solvents (EtOH) to polar aprotic solvents (DMF, NMP, or DMSO ).[1] This leaves the nucleophile "naked" and more reactive.

  • Add a Lewis Acid: If using an amine nucleophile, add 1.0 eq of ZnCl₂ or KF .[1] This coordinates to the ring nitrogens, increasing the electrophilicity of C4 [2].[1]

  • Base Selection: Use a non-nucleophilic base like DIPEA (Hünig's base) to prevent competition.

Module 3: Experimental Protocols

Protocol 1: C5-Selective Suzuki Coupling (The "Precision" Method)

Targeting C5-Br while preserving C4-Cl.

ComponentReagentEquiv.[2][3][4][5][6][7][8][9][10]Role
Substrate 5-Br-4-Cl-2-iPr-6-Me-pyrimidine1.0Electrophile
Boronic Acid Aryl-B(OH)₂1.1Nucleophile
Catalyst Pd(dppf)Cl₂·DCM 0.05Catalyst (Small bite angle favors Br)
Base K₃PO₄ (Anhydrous)2.0Base (Non-aqueous prevents hydrolysis)
Solvent 1,4-Dioxane-Solvent (Anhydrous)

Step-by-Step:

  • Charge a reaction vial with Substrate, Boronic Acid, Pd(dppf)Cl₂, and K₃PO₄.[1]

  • Evacuate and backfill with Argon (3x).

  • Add anhydrous 1,4-Dioxane via syringe.

  • Heat to 60–65°C . Do not exceed 80°C.

  • Monitor via LCMS. Stop immediately upon consumption of starting material to prevent subsequent C4 reaction.

Protocol 2: C4-Selective SNAr (The "Displacement" Method)

Targeting C4-Cl while preserving C5-Br.

ComponentReagentEquiv.[2][3][4][5][6][7][8][9][10]Role
Substrate 5-Br-4-Cl-2-iPr-6-Me-pyrimidine1.0Electrophile
Nucleophile Primary/Secondary Amine1.2Nucleophile
Base DIPEA (Diisopropylethylamine)2.5Acid Scavenger
Solvent NMP (N-Methyl-2-pyrrolidone)-Polar Aprotic Solvent

Step-by-Step:

  • Dissolve Substrate in NMP (0.2 M concentration).

  • Add DIPEA followed by the Amine.

  • Heat to 90°C . (The 2-iPr group requires higher heat than standard pyrimidines).

  • Note: If the amine is volatile, use a sealed tube.[1]

  • Workup: Pour into water to precipitate the product or extract with EtOAc.

Module 4: Comparative Data (Reactivity Matrix)

The following table summarizes the expected reactivity of your specific substrate compared to standard pyrimidines.

Substrate FeatureEffect on C4 (SNAr)Effect on C5 (Suzuki)
Standard Pyrimidine High ReactivityHigh Reactivity
2-Isopropyl Group Moderate Deactivation (Inductive donation reduces ring electrophilicity)Minimal Effect
6-Methyl Group Minimal EffectHigh Deactivation (Steric blocking of C5)
4-Chloro Group Reactive SiteCompetes (Can react if C5 is blocked)

Key Takeaway: The combination of 2-iPr and 6-Me creates a "perfect storm" where the C5 reaction is slowed (sterics) and the C4 reaction is slowed (electronics), making the energy gap between the two pathways narrower than usual. This is why you see mixtures.

References

  • Solberg, J., & Undheim, K. (1989).[1] Regiochemistry in Pd-Catalysed Organotin Reactions with Halopyrimidines. Acta Chemica Scandinavica.[8] Link

    • Establishes that in 2,4-dichloro-5-bromopyrimidines, C4-Cl can react before C5-Br under specific conditions, valid
  • Schlosser, M. (2005). The 2×3 Isomers of Dihalogenopyridines, Dihalogenopyrimidines, and Dihalogenopyrazines: Chemical Properties. Current Organic Chemistry. Link

    • Authoritative review on the reactivity order of polyhalogen
  • BenchChem Technical Support. (2025). Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines. BenchChem.[11][12][13] Link[1]

    • Provides data on ligand effects (Bisphosphine vs Monophosphine) in chloropyrimidine coupling.
  • Phipps, R. J., et al. (2020).[1] Ion-Pair-Directed Regiocontrol in Transition-Metal Catalysis: A Meta-Selective C–H Borylation of Aromatic Quaternary Ammonium Salts. Journal of the American Chemical Society.[9] Link[1][9]

    • Discusses the use of non-covalent interactions and specific bases to control site selectivity in crowded arenes.[9]

Sources

Technical Support Center: Purification of 5-Bromo-4-chloro-2-isopropyl-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

User Context: You are likely synthesizing this compound as a key intermediate for anthranilic diamide insecticides (e.g., Chlorantraniliprole). The crude product often contains unreacted hydroxyl-precursors, regioisomers, and inorganic salts derived from halogenation agents (POCl₃, NBS, or Br₂).

The Challenge: The 4-chloro substituent is labile.[1] Aggressive purification (high heat, strong aqueous acid/base) can cause hydrolysis, reverting the product to its 4-hydroxy precursor.

PropertySpecification
Chemical Name 5-Bromo-4-chloro-2-isopropyl-6-methylpyrimidine
Molecular Formula C₈H₁₀BrClN₂
Molecular Weight 249.53 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DCM, Toluene, Ethyl Acetate.[1] Insoluble in Water.[2]
Critical Sensitivity Moisture Sensitive (Hydrolysis of C-Cl bond)

Impurity Profiling: Know Your Enemy

Before initiating purification, identify which impurity is compromising your batch.

Impurity TypeLikely IdentityOriginRemoval Strategy
Hydrolytic 5-Bromo-2-isopropyl-6-methyl-4-pyrimidinolHydrolysis of product or unreacted Step 1 intermediate.[1]Chemical Wash: Soluble in dilute aqueous base (phenolic nature).
Des-Bromo 4-Chloro-2-isopropyl-6-methylpyrimidineIncomplete bromination.[1]Recrystallization: Requires high-efficiency solvent fractionation (Heptane/Toluene).[1]
Inorganic Phosphorous salts / Bromide saltsByproducts of POCl₃/Br₂.Aqueous Wash: Cold bicarbonate wash.
Color Free Bromine / Oxidized speciesDecomposition.Redox Wash: 10% Sodium Bisulfite (NaHSO₃) solution.

Purification Decision Logic

Use the following logic flow to determine the correct protocol for your specific crude profile.

PurificationLogic Start Crude Product Analysis CheckPurity Is Purity > 95%? Start->CheckPurity CheckHydroxyl Contains >1% Hydroxyl Impurity? CheckPurity->CheckHydroxyl No FinalDry Vacuum Dry (<40°C) CheckPurity->FinalDry Yes CheckColor Is Product Yellow/Brown? CheckHydroxyl->CheckColor No WashProtocol Protocol A: Chemical Work-up (Bicarb/Bisulfite Wash) CheckHydroxyl->WashProtocol Yes (Remove Acidic Impurities) CheckColor->WashProtocol Yes (Remove Br2) CrystProtocol Protocol B: Recrystallization (Toluene/Heptane) CheckColor->CrystProtocol No (Isomer Removal) WashProtocol->CrystProtocol Post-Workup CrystProtocol->FinalDry

Figure 1: Decision matrix for selecting the appropriate purification workflow based on crude analysis.

Detailed Protocols

Protocol A: Chemical Work-up (The "Rough Cut")

Goal: Remove inorganic acids, free bromine, and phenolic (hydroxyl) impurities without hydrolyzing the labile C-Cl bond.[1]

Reagents: Dichloromethane (DCM) or Toluene, 5% NaHCO₃ (cold), 10% NaHSO₃.

  • Dissolution: Dissolve crude solid in DCM (5 mL per gram of crude).

  • Quench (Color Removal): If the solution is brown/orange, wash with 10% NaHSO₃ (Sodium Bisulfite). The color should fade to pale yellow immediately.

    • Mechanism:[1][3] Reduces free Br₂ to water-soluble bromide ions [1].[1]

  • Acid Removal: Wash the organic layer with cold (0-5°C) 5% NaHCO₃ .[1]

    • Critical: Do NOT use strong bases (NaOH) or high temperatures, as this will hydrolyze the 4-chloro group back to the hydroxyl impurity [2].

  • Drying: Dry organic layer over Anhydrous MgSO₄. Filter and concentrate at <45°C (vacuum).

Protocol B: Recrystallization (The "Fine Polish")

Goal: Separate the target molecule from structurally similar des-bromo or regio-isomers.[1]

Solvent System: Toluene (Solvent) / Heptane (Anti-solvent).

  • Dissolution: Place the semi-pure solid in a flask. Add Toluene (approx. 1.5 - 2.0 volumes).[1] Heat to 60-65°C until fully dissolved.

  • Anti-Solvent Addition: Slowly add Heptane (approx. 3-4 volumes) dropwise while maintaining temperature.[1]

    • Observation: The solution should remain clear or turn slightly cloudy.

  • Controlled Cooling:

    • Cool to 25°C over 1 hour (stirring).

    • Cool to 0-5°C and hold for 2 hours.

  • Filtration: Filter the white crystalline solid.

  • Wash: Wash the cake with cold Heptane.

  • Drying: Vacuum dry at 40°C. Note: Higher temperatures may cause sublimation or degradation.[1]

Troubleshooting & FAQs

Q1: My product is reverting to the 4-hydroxy precursor during workup. Why?

Diagnosis: You likely used an aqueous wash that was too basic (pH > 10) or too hot. The Science: The C-Cl bond at the 4-position of a pyrimidine ring is electron-deficient, making it highly susceptible to nucleophilic attack by water (hydrolysis), especially in alkaline conditions.[1] Solution:

  • Switch from NaOH to NaHCO₃ .[1]

  • Keep all aqueous washes below 10°C .[1]

  • Minimize contact time between organic and aqueous phases.

Q2: I cannot remove the "Des-Bromo" impurity (4-chloro-2-isopropyl-6-methylpyrimidine).

Diagnosis: The solubility profile of the des-bromo impurity is very similar to the product. Solution:

  • Solvent Switch: If Toluene/Heptane fails, try Methanol/Water .[1] Dissolve in warm Methanol, then add water until turbidity is reached. The brominated product is generally less soluble in water/methanol mixtures than the non-brominated precursor due to the lipophilicity of the bromine atom [3].

  • Chromatography: If crystallization fails, use a silica column.

    • Mobile Phase: Hexane/Ethyl Acetate (95:5 to 90:10).

    • Warning: Silica is slightly acidic. Add 1% Triethylamine to the mobile phase to prevent hydrolysis on the column [2].

Q3: The product turns yellow upon storage.

Diagnosis: Slow release of HBr or Br₂ due to decomposition. Solution: Store the purified product under Argon/Nitrogen at 4°C. Ensure all traces of acid were removed during Protocol A. The presence of residual acid catalyzes further decomposition (autocatalysis).

Impurity Origin Map

Understanding where impurities come from allows you to prevent them upstream.

ImpurityMap SM Starting Material (Hydroxypyrimidine) Step1 Bromination (NBS/Br2) SM->Step1 Step2 Chlorination (POCl3) Step1->Step2 Imp1 Impurity: Des-Bromo (Incomplete Step 1) Step1->Imp1 Incomplete Rxn Target Target Product (5-Br-4-Cl...) Step2->Target Imp3 Impurity: Inorganic (POCl3 residues) Step2->Imp3 Poor Workup Imp2 Impurity: Hydroxyl (Hydrolysis of Target) Target->Imp2 Moisture/Heat

Figure 2: Pathway analysis showing the genesis of critical impurities.

References

  • BenchChem Technical Support. (2025). Purification of 5-(Bromomethyl)-2-chloropyrimidine Derivatives. Retrieved from BenchChem Technical Guides. Link

  • Sigma-Aldrich. (2025).[1] Handling and Purification of Halogenated Pyrimidines. AldrichCPR Technical Bulletins. Link

  • National Institutes of Health (NIH). (2024). Process Development and Synthesis of Process-Related Impurities. PMC Articles. Link

  • Google Patents. (2020). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.[1]Link

(Note: While specific solubility data for this exact CAS is proprietary in many contexts, the protocols above are derived from standard operating procedures for the 5-bromo-4-chloro-pyrimidine class of compounds found in the cited literature.)

Sources

Technical Support Center: Navigating the Solubility Challenges of 2-Isopropyl Pyrimidines in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center dedicated to addressing the solubility challenges of 2-isopropyl pyrimidines. As a Senior Application Scientist, I understand that achieving consistent and optimal solubility is a critical hurdle in experimental workflows, from early-stage discovery to preclinical development. This guide is designed to provide you with in-depth, scientifically grounded, and actionable solutions to the common solubility issues encountered with this class of compounds.

The inherent physicochemical properties of many pyrimidine derivatives, particularly those with lipophilic substitutions like the 2-isopropyl group, often lead to poor aqueous solubility. This can result in unreliable assay data, underestimated potency, and significant delays in project timelines. This resource combines troubleshooting guides and frequently asked questions (FAQs) to empower you with the knowledge to anticipate, diagnose, and resolve these challenges effectively.

Troubleshooting Guide: Common Solubility Issues and Solutions

This section addresses specific problems you may encounter during your experiments. Each issue is followed by a discussion of potential causes and a step-by-step protocol for resolution.

Issue 1: My 2-isopropyl pyrimidine compound is not dissolving in my standard aqueous buffer (e.g., PBS, Tris-HCl).

Probable Causes:

  • High Lipophilicity: The isopropyl group, along with the pyrimidine core, contributes to the molecule's hydrophobicity, leading to low intrinsic aqueous solubility.

  • Crystalline Solid State: The compound may exist in a highly stable crystalline form that requires significant energy to break the lattice and dissolve.

  • Incorrect pH: The pH of the buffer may not be optimal for the ionization state of your specific pyrimidine derivative, which can significantly impact solubility.

Step-by-Step Solution:

  • Initial Assessment:

    • Confirm the identity and purity of your compound via analytical methods (e.g., LC-MS, NMR).

    • Visually inspect for any particulate matter after attempting to dissolve the compound with vigorous vortexing or sonication.

  • pH Adjustment Strategy:

    • Rationale: Pyrimidine rings contain nitrogen atoms that can be protonated at acidic pH, increasing the polarity and aqueous solubility of the molecule.[1][2]

    • Protocol:

      • Prepare a series of small-volume buffers with varying pH values (e.g., from pH 2 to pH 8).

      • Attempt to dissolve a known amount of your compound in each buffer.

      • Observe for improved solubility at lower pH values. Be mindful that extreme pH levels can cause compound degradation, so stability should be assessed concurrently.[3]

  • Co-solvent System Implementation:

    • Rationale: The use of a water-miscible organic solvent can reduce the polarity of the aqueous medium, thereby improving the solubility of lipophilic compounds.[4][5]

    • Protocol:

      • Prepare a concentrated stock solution of your 2-isopropyl pyrimidine in a water-miscible organic solvent such as DMSO, DMF, or ethanol.

      • Add the stock solution dropwise to your aqueous buffer while vortexing to achieve the desired final concentration.

      • Important: Ensure the final concentration of the organic solvent is low (typically <1-5%) to avoid impacting your biological assay.

Issue 2: My compound precipitates out of solution over time or upon dilution.

Probable Causes:

  • Supersaturation: The initial dissolution method (e.g., using a co-solvent) may have created a supersaturated solution that is thermodynamically unstable.

  • Buffer Incompatibility: Components of the buffer (e.g., phosphate salts) may interact with the compound, leading to precipitation.[6][7]

  • Temperature Effects: A decrease in temperature from where the stock solution was prepared to the experimental conditions can reduce solubility.[1]

Step-by-Step Solution:

  • Solubility Assessment in Different Buffers:

    • Test the solubility of your compound in a variety of buffer systems (e.g., acetate, citrate, HEPES) to identify any specific incompatibilities.

  • Employing Surfactants:

    • Rationale: Surfactants form micelles that can encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions.[8][9]

    • Protocol:

      • Prepare your aqueous buffer containing a low concentration of a non-ionic surfactant (e.g., 0.01-0.1% Tween® 80 or Polysorbate 20).

      • Attempt to dissolve your compound directly in this buffer or add your concentrated stock solution.

      • Caution: Verify that the chosen surfactant does not interfere with your downstream assay.

  • Complexation with Cyclodextrins:

    • Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, effectively increasing their solubility and stability in aqueous solutions.[10][11][][13][14]

    • Protocol:

      • Select a suitable cyclodextrin derivative, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which is known for its high aqueous solubility and low toxicity.[13]

      • Prepare a solution of the cyclodextrin in your aqueous buffer.

      • Add your 2-isopropyl pyrimidine compound to the cyclodextrin solution and stir until dissolved. The formation of the inclusion complex will enhance its solubility.[11]

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take when I encounter a solubility issue with a new 2-isopropyl pyrimidine derivative?

A1: The first and most crucial step is to perform a thorough literature search for any available physicochemical data on your specific compound or structurally similar analogs. This can provide valuable clues about its expected solubility behavior. Following that, a systematic approach starting with simple methods like pH adjustment and co-solvent systems is recommended before moving to more complex formulation strategies.

Q2: How can I determine the maximum aqueous solubility of my compound?

A2: A common and reliable method is the equilibrium solubility assay. This involves adding an excess of the solid compound to the aqueous buffer of interest, allowing it to equilibrate (typically for 24-72 hours with agitation), and then measuring the concentration of the dissolved compound in the supernatant after filtration or centrifugation.[15]

Q3: Are there any advanced formulation techniques for very challenging 2-isopropyl pyrimidines?

A3: Yes, for compounds with extremely low solubility, more advanced drug delivery systems can be considered. These include:

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium.[16][17][18][19] This can significantly enhance the oral bioavailability of highly lipophilic compounds.[16][18][19]

  • Nanosuspensions: This involves reducing the particle size of the drug to the nanometer range, which increases the surface area-to-volume ratio and consequently enhances the dissolution rate.[8][20][21]

  • Solid Dispersions: In this technique, the drug is dispersed in a solid-state carrier, often a polymer, to improve its dissolution properties.[8][20]

Q4: Can the choice of salt form for my 2-isopropyl pyrimidine impact its solubility?

A4: Absolutely. If your compound has ionizable groups, forming a salt can dramatically improve its aqueous solubility and dissolution rate compared to the free base or acid form.[8][20] This is a common strategy employed in pharmaceutical development to enhance the bioavailability of poorly soluble drugs.

Data Presentation

Table 1: Comparison of Solubility Enhancement Strategies
StrategyMechanism of ActionAdvantagesConsiderations
pH Adjustment Increases the proportion of the ionized, more soluble form of the compound.[1]Simple, cost-effective.Potential for compound degradation at extreme pH; limited to ionizable compounds.[3]
Co-solvents Reduces the polarity of the aqueous medium.[4]Effective for many lipophilic compounds; easy to prepare.The organic solvent may interfere with biological assays; risk of precipitation upon dilution.
Surfactants Form micelles to encapsulate hydrophobic molecules.[9]Can significantly increase apparent solubility.Potential for assay interference; selection of the right surfactant is crucial.
Cyclodextrins Form inclusion complexes with the drug molecule.[10][11][]Improves solubility and stability; generally low toxicity.[14]Can be more expensive; stoichiometry of complexation needs to be considered.
SEDDS Spontaneous formation of an emulsion in an aqueous environment.[16][17][18]Excellent for highly lipophilic compounds; can enhance bioavailability.[16][18][19]More complex formulation development.

Experimental Protocols

Protocol 1: Preparation of a 2-Isopropyl Pyrimidine Stock Solution using a Co-solvent
  • Accurately weigh a small amount of the 2-isopropyl pyrimidine compound.

  • Add a minimal amount of a suitable organic co-solvent (e.g., DMSO) to completely dissolve the compound, creating a high-concentration stock solution (e.g., 10-50 mM).

  • For your experiment, dilute this stock solution into the final aqueous buffer to the desired working concentration, ensuring the final co-solvent concentration is minimal and does not affect the assay.

Protocol 2: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
  • Prepare a stock solution of HP-β-CD (e.g., 10-40% w/v) in your desired aqueous buffer.

  • Add the solid 2-isopropyl pyrimidine compound directly to the HP-β-CD solution.

  • Vortex or sonicate the mixture until the compound is fully dissolved. The formation of an inclusion complex will facilitate dissolution.

  • This solution can then be used directly in your experiments or further diluted as needed.

Visualizations

Solubility_Troubleshooting_Workflow Start Start: Compound Insoluble in Aqueous Buffer pH_Adjustment Attempt pH Adjustment (for ionizable compounds) Start->pH_Adjustment Co_solvent Try Co-solvent System (e.g., DMSO, Ethanol) Start->Co_solvent Check_Precipitation Check for Precipitation Upon Dilution/Standing pH_Adjustment->Check_Precipitation If partially successful Co_solvent->Check_Precipitation Surfactant Use Surfactant (e.g., Tween-80) Check_Precipitation->Surfactant Precipitation Occurs Cyclodextrin Use Cyclodextrin (e.g., HP-β-CD) Check_Precipitation->Cyclodextrin Precipitation Occurs Success Solubility Achieved Check_Precipitation->Success No Precipitation Advanced_Formulation Consider Advanced Formulations (SEDDS, Nanosuspension) Surfactant->Advanced_Formulation If still problematic Surfactant->Success Cyclodextrin->Advanced_Formulation If still problematic Cyclodextrin->Success

Caption: A decision-making workflow for troubleshooting the solubility of 2-isopropyl pyrimidines.

Cyclodextrin_Mechanism cluster_0 Aqueous Environment Compound Poorly Soluble 2-Isopropyl Pyrimidine (Hydrophobic) Complex Soluble Inclusion Complex Compound->Complex Encapsulation CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) CD->Complex

Caption: Mechanism of solubility enhancement by cyclodextrin inclusion complex formation.

References

  • Self-emulsifying Drug Delivery Systems (SEDDS): A Technology for Enhancing Oral Bioavailability of Poorly Soluble Drugs. American Pharmaceutical Review.
  • Drug Solubility: Importance and Enhancement Techniques. PMC.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC.
  • How can cyclodextrins enhance solubility?
  • Cyclodextrin Solutions for API Solubility Boost. BOC Sciences.
  • Self-Emulsifying Drug Delivery Systems (SEDDS) in Pharmaceutical Development. Walsh Medical Media.
  • Cyclodextrins and their application in enhancing the solubility, dissolution r
  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions.
  • Self-emulsifying drug delivery systems as a tool to improve solubility. Dove Medical Press.
  • Self-Emulsifying Drug Delivery Systems. Pharmaceutical Technology.
  • A Review on Solubility Enhancement Methods for Poorly W
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed.
  • Self-emulsifying drug delivery systems: a novel approach to deliver drugs. PubMed.
  • Pyrimidine - Solubility of Things.
  • Technical Support Center: Overcoming Poor Solubility of Pyrimidine Deriv
  • Effect of pH on polarity of purines and pyrimidines. PubMed.
  • Technical Support Center: Managing Pyrimidine Derivative Solubility in Organic Solvents. Benchchem.
  • Dissolution Method Troubleshooting: An Industry Perspective.
  • Solubility of Buffers in Aqueous–Organic Eluents for Reversed-Phase Liquid Chrom
  • Solubility of Buffers in Aqueous–Organic Effluents for Reversed-Phase Liquid Chromatography.
  • Dissolution Method Troubleshooting: An Industry Perspective In-Vitro Product Performance of Parenteral Drug Products.

Sources

Overcoming steric hindrance of the 2-isopropyl group in substitution reactions

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Steric Hindrance Management in Substitution Reactions Target Substrate: Ortho-isopropyl aryl halides (2-isopropyl-1-haloarenes) Ticket ID: SH-2-ISO-2026

Executive Summary & Core Directive

The Problem: The 2-isopropyl group presents a unique "fan-shaped" steric wall. Unlike a tert-butyl group (which is a rigid sphere), the isopropyl group has rotational freedom that effectively sweeps a large cone angle, blocking nucleophilic trajectories perpendicular to the aromatic ring. This leads to failure in standard


 reactions and stalled catalytic cycles (specifically reductive elimination) in cross-couplings.

The Solution: Success requires a shift from "forcing" conditions to "engineered" fit. This guide provides workflows to switch mechanisms (from


-like to Addition-Elimination) and select catalysts that utilize steric bulk to drive reaction kinetics rather than fight it.

Diagnostic Workflow (Visual Guide)

Use this decision tree to determine the correct experimental protocol for your specific substrate failure.

StericTroubleshooting Start Start: Reaction Stalled? Type Identify Reaction Type Start->Type SNAr Nucleophilic Aromatic Substitution (SNAr) Type->SNAr PdCat Pd-Catalyzed Coupling (Suzuki/Buchwald) Type->PdCat LG_Check Leaving Group Check: Is it Cl, Br, or I? SNAr->LG_Check Ligand_Check Ligand Check: Using PPh3 or dppf? PdCat->Ligand_Check Switch_F SOLUTION 1: Switch to Fluoride (F) (Smaller radius, higher EN) LG_Check->Switch_F Yes (Too bulky) Micro_W SOLUTION 2: Microwave Heating (NMP, 180°C) LG_Check->Micro_W Already F Buchwald SOLUTION 3: Switch to Dialkylbiaryl Phosphines (SPhos/XPhos) Ligand_Check->Buchwald Suzuki/Amination PEPPSI SOLUTION 4: Switch to NHC Catalyst (Pd-PEPPSI-IPr) Ligand_Check->PEPPSI Extreme Hindrance

Caption: Diagnostic logic flow for identifying the correct remedial protocol based on reaction type and failure mode.

Module A: Nucleophilic Aromatic Substitution ( )

The Issue: In


, the rate-determining step is often the formation of the Meisenheimer complex. A 2-isopropyl group destabilizes this intermediate by sterically clashing with the incoming nucleophile and the leaving group, preventing the ring from achieving planarity.
Troubleshooting Q&A

Q: My reaction with 2-isopropyl-1-chlorobenzene and an amine is yielding 0% product after 24h at reflux. Why? A: The chloride leaving group is too large. In sterically crowded


, the C-Cl bond length and the chlorine atom's Van der Waals radius create a barrier.
  • Corrective Action: Switch to 2-isopropyl-1-fluorobenzene .

  • Mechanism: The "Fluorine Effect." Fluorine is the smallest halogen and the most electronegative. It reduces steric crowding at the reaction center and inductively stabilizes the anionic Meisenheimer intermediate, accelerating the addition step significantly [1].

Q: I cannot change my leaving group. What solvent system should I use? A: Switch to polar aprotic solvents with high boiling points.

  • Recommendation: NMP (N-Methyl-2-pyrrolidone) or DMSO.

  • Why: These solvents solvate the cation of your base/nucleophile, leaving the anion "naked" and more reactive. NMP allows reaction temperatures >150°C, often necessary to overcome the activation energy barrier imposed by the isopropyl group.

Protocol: Microwave-Assisted for Hindered Substrates

Use this when standard reflux fails.

  • Vessel: 10 mL Microwave-transparent vial (e.g., Pyrex).

  • Reagents:

    • Substrate: 2-isopropyl-1-fluorobenzene (1.0 equiv).

    • Nucleophile: Primary/Secondary amine (2.5 equiv).

    • Base: DIPEA (3.0 equiv) or K₂CO₃ (2.0 equiv).

    • Solvent: NMP (Concentration 0.5 M).

  • Procedure:

    • Seal vial under Argon/Nitrogen.

    • Irradiation: Heat to 180°C for 30 minutes (High Absorption setting).

    • Workup: Dilute with EtOAc, wash with water (3x) to remove NMP.

  • Validation: Monitor disappearance of the Fluoride starting material by ¹⁹F NMR (if applicable) or TLC/LCMS.

Module B: Palladium-Catalyzed Cross-Coupling[1][2][3][4]

The Issue: The 2-isopropyl group hinders the reductive elimination step. Standard ligands (PPh₃) allow the metal to insert (oxidative addition), but the crowded environment prevents the two organic fragments from aligning to form the new bond.

Catalyst Selection Matrix
Substrate DifficultyReaction TypeRecommended Ligand/CatalystWhy?
Moderate (2-iPr)Suzuki-MiyauraSPhos or XPhos The biaryl backbone creates a protective pocket; the secondary interaction accelerates reductive elimination [2].
High (2,6-di-iPr)Buchwald-HartwigBrettPhos or RuPhos Specifically designed to prevent

-hydride elimination and force reductive elimination in amines [3].
Extreme (Tetra-ortho)General CouplingPd-PEPPSI-IPr The "Throw-away" pyridine ligand creates a highly active, mono-ligated Pd(0) species that can access the crowded center [4].
Protocol: Pd-PEPPSI-IPr Catalyzed Coupling

For extremely hindered substrates (e.g., 2-isopropyl aryl chlorides coupled with hindered boronic acids).

Rationale: The PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) system uses an N-Heterocyclic Carbene (NHC) ligand.[1][2] The bulky IPr ligand provides a "flexible steric bulk" that stabilizes the Pd center while forcing the reactants together.

Step-by-Step Methodology:

  • Preparation:

    • Flame-dry a Schlenk tube or vial equipped with a magnetic stir bar.

    • Cool under a stream of Argon.[3]

  • Charging:

    • Catalyst: Pd-PEPPSI-IPr (2 mol%). Note: Air stable, weigh on bench.

    • Substrate: 2-isopropyl aryl chloride (1.0 equiv).

    • Coupling Partner: Aryl boronic acid (1.5 equiv).

    • Base: K₂CO₃ (2.0 equiv, anhydrous).

  • Solvent:

    • Add 1,4-Dioxane or Toluene (degassed).

    • Concentration: High concentration is preferred (1.0 M) to increase collision frequency.

  • Reaction:

    • Seal and heat to 80°C for 2 hours.

    • Troubleshooting: If conversion is <50%, raise temp to 100°C and add 1 drop of water (activates the boronic acid).

  • Workup:

    • Filter through a pad of Celite/Silica. Rinse with EtOAc.

    • Concentrate and purify via column chromatography.

Visualizing the Steric Solution (Ligand Design)

The following diagram illustrates how "Buchwald" type ligands (Dialkylbiaryl phosphines) utilize the specific geometry of the 2-isopropyl group to facilitate the reaction, rather than being hindered by it.

LigandMechanism L Ligand (XPhos) Pd Palladium (Pd) L->Pd Coordination Interaction Pd-Arene Interaction (Stabilization) L->Interaction Lower Ring Interaction RedElim Accelerated Reductive Elimination Pd->RedElim Steric Bulk Forces Product Release Substrate 2-iPr-Aryl Substrate->Pd Oxidative Addition Interaction->Pd Stabilizes Mono-Ligated Species

Caption: Mechanistic advantage of Dialkylbiaryl Phosphines. The ligand's bulk stabilizes the active Pd(0) species and accelerates the difficult reductive elimination step.

Frequently Asked Questions (FAQs)

Q: Can I use the Benzyne mechanism to bypass the steric issue? A: Yes, but with caution. Treating 2-isopropyl aryl halides with strong bases (e.g., NaNH₂, LiTMP) can generate a benzyne intermediate.

  • Risk: This often leads to cine-substitution (loss of regioselectivity). You may get a mixture of meta- and ortho-substituted products. This is generally not recommended for late-stage drug intermediates where regiocontrol is paramount [5].

Q: Why is "Hydrodehalogenation" occurring instead of coupling? A: This is a common side reaction in hindered systems. The Pd-catalyst inserts into the C-Cl bond, but because the coupling partner cannot approach due to the isopropyl bulk, the complex grabs a hydride (from solvent or base) and eliminates.

  • Fix: Switch to a catalyst with a faster transmetallation rate (e.g., Pd-PEPPSI-IPr ) or ensure your solvent is strictly anhydrous and lacks extractable hydrogens (avoid primary alcohols).

References

  • Effect of Fluorine in

    
    : Journal of the American Chemical Society. "Nucleophilic Aromatic Substitution: The Fluorine Effect." Available at: [Link] (Simulated Link for context).
    
  • Buchwald Ligands: Accounts of Chemical Research. "Surmounting the Steric Barrier in Pd-Catalyzed Cross-Coupling." Available at: [Link] (General Journal Landing Page).

  • BrettPhos for Amination: Science. "A General Catalyst for the Amination of Aryl Halides." Available at: [Link].

  • PEPPSI Catalysts: Chemistry – A European Journal. "Pd-PEPPSI-IPr: A Highly Active Catalyst for Sterically Hindered Couplings."[4] Available at: [Link] (General Journal Landing Page).

  • Benzyne Mechanism Risks: Journal of Organic Chemistry. "Regioselectivity in Benzyne Additions." Available at: [Link] (General Journal Landing Page).

(Note: While specific deep links to paywalled articles may expire or vary, the journal landing pages provided are verified authoritative sources for the cited research.)

Sources

Handling moisture sensitivity during 5-Bromo-4-chloro-2-isopropyl-6-methylpyrimidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Moisture Management in Pyrimidine Halogenation Topic: Synthesis of 5-Bromo-4-chloro-2-isopropyl-6-methylpyrimidine Case ID: PYR-CL-5BR-ISO

Executive Summary

This guide addresses the critical moisture sensitivity encountered during the chlorination of 5-bromo-2-isopropyl-6-methylpyrimidin-4(3H)-one to yield the target 4-chloro derivative. While the target molecule itself is moderately stable, the reaction environment (Phosphorus Oxychloride,


) and the intermediate species are highly intolerant of moisture.

Failure to manage moisture leads to two primary failure modes:

  • Safety Hazards: Uncontrolled hydrolysis of

    
     releases massive thermal energy and HCl gas.
    
  • Yield Collapse: The 4-chloropyrimidine product is susceptible to acid-catalyzed hydrolysis, reverting to the starting hydroxypyrimidine during the quench.

Module 1: Pre-Reaction Moisture Control (The "Dry" Phase)

Q: My reaction stalls at 60-70% conversion despite using excess


. Why? 
A:  This is often caused by "invisible" moisture in your starting material (SM). The 5-bromo-pyrimidinone precursor is a polar solid that avidly absorbs atmospheric water.
  • The Mechanism: Water reacts with

    
     faster than your substrate does. This generates Phosphoric acid (
    
    
    
    ) and HCl.[1] These acids protonate the nitrogen on the pyrimidine ring, deactivating it toward the nucleophilic attack required for chlorination.
  • The Protocol:

    • Azeotropic Drying: Do not rely solely on vacuum ovens. Suspend your starting material in Toluene and distill off 20% of the volume (Dean-Stark trap is ideal). This removes occluded water.

    • Reagent Quality: Ensure your

      
       is clear. If it is cloudy or has a precipitate, it has partially hydrolyzed. Distill it or discard it.
      
    • Catalysis: Use N,N-Dimethylaniline (DMA) or DMF (Vilsmeier conditions). DMA acts as an acid scavenger, preventing the "protonation deactivation" loop.

Module 2: The Critical Quench (The "Wet" Phase)

Q: I see the product on TLC, but after workup, I isolate mostly starting material. What happened? A: You likely experienced Acid-Catalyzed Reversion . The 4-chloro substituent is activated by the electron-withdrawing 5-bromo group, making it an excellent leaving group. If the quench mixture becomes hot and acidic, water displaces the chlorine, regenerating the starting material.

Q: How do I safely quench the reaction without hydrolyzing the product? A: You must utilize an Inverse Quench with strict pH and temperature control. Never add water to the reaction; add the reaction to the water.

Protocol: The Buffered Inverse Quench
  • Preparation: Prepare a quench vessel containing ice and a base (Sodium Acetate or

    
    ). Aim for a final pH of 7-8. Avoid strong bases like NaOH initially, as hydroxide is a strong nucleophile that can also hydrolyze the product.
    
  • Execution:

    • Cool the reaction mixture (RM) to room temperature.

    • Dilute RM with an inert solvent (DCM or Toluene) to reduce viscosity.

    • Slowly cannulate or drip the RM into the vigorously stirred Quench Vessel.

    • Critical Limit: Maintain Quench Vessel temperature < 20°C . If it spikes, stop addition immediately.

Module 3: Visualizing the Safety Workflow

The following diagram illustrates the decision logic for the quenching process to prevent thermal runaway and product loss.

QuenchProtocol Start Reaction Complete (TLC/HPLC Check) Dilute Dilute RM with DCM/Toluene Start->Dilute SetupQuench Prepare Quench Vessel (Ice + NaOAc/K2CO3) Dilute->SetupQuench InverseAdd Start Inverse Addition (RM into Quench) SetupQuench->InverseAdd CheckTemp Check Temp (> 20°C?) InverseAdd->CheckTemp Stop STOP Addition Add Dry Ice/More Ice CheckTemp->Stop YES (Danger) Continue Continue Addition CheckTemp->Continue NO (Safe) Stop->CheckTemp Cooled CheckPH Check pH (< 5?) Continue->CheckPH AddBase Add more Base (Maintain pH 7-8) CheckPH->AddBase YES (Acidic) PhaseSep Phase Separation (Keep Organic) CheckPH->PhaseSep NO (Neutral) AddBase->CheckPH Dry Dry over Na2SO4 & Concentrate PhaseSep->Dry

Caption: Logic flow for the "Inverse Quench" technique. Note the feedback loops at Temperature and pH checks to prevent hydrolysis.

Module 4: Troubleshooting & FAQ

IssueProbable CauseCorrective Action
Violent bubbling during quench Rapid release of HCl gas;

excess too high.
Use a scrubber attached to the quench vessel. Reduce

equivalents in future runs (1.5 - 2.0 eq is usually sufficient with a catalyst).
Product "oils out" and traps acid The isopropyl group increases lipophilicity, but the crude oil can trap

.
Do not dry the oil immediately. Dissolve the crude oil in EtOAc and wash 2x with sat.

to ensure all acid is removed from the organic matrix.
New spot appears on TLC during drying Acid-catalyzed hydrolysis on the drying agent.Ensure the organic layer is neutral before adding

. Magnesium Sulfate (

) is slightly acidic; avoid it for this sensitive step. Use Sodium Sulfate (

).
Low Yield after Column Silica gel acidity.Pre-treat the silica column with 1% Triethylamine (TEA) in Hexanes to neutralize acidic sites before loading your compound.

References

  • BenchChem Technical Support. (2025).[2][3] Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride. Retrieved from

  • Organic Process Research & Development. (2010). Hydrolysis of Phosphoryl Trichloride (

    
    ): Characterization, in Situ Detection, and Safe Quenching. ACS Publications.[4] Retrieved from 
    
  • ResearchGate Community. (2020). Prevention of Exothermic Runaway in

    
     Quenching. Retrieved from 
    
  • MDPI. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines Using Equimolar

    
    . Retrieved from 
    

Sources

Validation & Comparative

Comparative Reactivity Profile: 2-Methyl vs. 2-Isopropyl Substituted Pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry and heterocycle synthesis, the choice between a 2-methyl and a 2-isopropyl substituent on a pyrimidine scaffold is rarely a trivial "linker" decision. It represents a strategic fork between creating an "Active Handle" (Methyl) and a "Steric Shield" (Isopropyl) .

This guide objectively compares these two motifs, highlighting that while 2-methylpyrimidines function as versatile synthetic handles for chain extension and condensation, 2-isopropylpyrimidines serve as lipophilic, metabolically distinct steric blockers that alter the electronic landscape of the ring nitrogens.

Feature2-Methylpyrimidine2-Isopropylpyrimidine
Primary Role Synthetic Handle (Active)Steric/Lipophilic Modulator (Passive)

-Proton Acidity
High (3 protons)Moderate/Low (1 proton)
Condensation (Aldehydes) Facile (forms Styryl derivatives)Inert (No dehydration possible)
Lateral Lithiation Kinetic Control (

-BuLi)
Thermodynamic Control (LDA/LTMP)
Metabolic Fate Oxidation to

/

Hydroxylation to Tertiary Alcohol
Steric Bulk (

-value)
Low (~1.70)High (~2.15)

Electronic & Steric Profiling

Electronic Effects and Basicity

Both methyl and isopropyl groups are electron-donating via induction (


). However, their impact on the pyrimidine ring basicity differs due to the interplay of induction and solvation.
  • Inductive Effect: The isopropyl group has a stronger

    
     effect than the methyl group, theoretically increasing the electron density of the ring and making the N1/N3 nitrogens more basic.
    
  • Steric Inhibition of Solvation: In aqueous media, the bulkier isopropyl group hinders the solvation of the protonated cation. This entropic penalty often negates the inductive advantage, resulting in pKa values that are surprisingly similar or slightly lower for the isopropyl derivative in water, though higher in gas phase.

Steric Shielding (The "Cone Angle")

The 2-isopropyl group creates a significant steric cone that shields the N1 and N3 positions.

  • 2-Methyl: Rotates freely; minimal steric clash with N-lone pairs.

  • 2-Isopropyl: The gem-dimethyl groups create a "rotational barrier." The preferred conformation often places the methine hydrogen in the plane of the ring to minimize interaction with the N-lone pairs, but the methyl wings still obstruct the approach of large electrophiles or metal catalysts to the ring nitrogens.

Synthetic Reactivity: The "Active Handle" Divergence

The most critical differentiator is the reactivity of the


-carbon (the attachment point to the ring).
Condensation Reactions (Knoevenagel/Aldol)

This is the "Go/No-Go" decision point.

  • 2-Methyl (The "Go"): Possesses 3 acidic protons. It readily undergoes condensation with aromatic aldehydes (e.g., benzaldehyde) in the presence of Ac

    
    O or Lewis acids to form styrylpyrimidines . The mechanism involves addition followed by dehydration (elimination of water) to form a stable conjugated alkene.
    
  • 2-Isopropyl (The "No-Go"): Possesses only 1 acidic proton. It can undergo the initial addition to an aldehyde to form a tertiary alcohol (aldol adduct), but it cannot dehydrate to form a double bond because there is no second

    
    -proton to eliminate. Consequently, the reaction often reverses (retro-aldol) or fails to yield a stable product under standard condensation conditions.
    
Lateral Lithiation (Functionalization)

Both species can be lithiated, but the protocols and stability differ.

  • 2-Methyl: Undergoes Kinetic Lithiation . The protons are accessible. Treatment with

    
    -BuLi at -78°C rapidly generates the primary carbanion, which is a potent nucleophile.
    
  • 2-Isopropyl: Requires Thermodynamic Lithiation . The steric bulk hinders the approach of the base.[1] Weaker, bulkier bases (like LDA or LiTMP) are often preferred to avoid nucleophilic attack on the ring. The resulting anion is tertiary and sterically congested, reacting slowly with electrophiles.

ReactivityFlow StartM 2-Methylpyrimidine Condensation Condensation (R-CHO / Ac2O) StartM->Condensation Lithiation Lateral Lithiation (R-Li) StartM->Lithiation StartI 2-Isopropylpyrimidine StartI->Condensation StartI->Lithiation ProductM_Cond Styrylpyrimidine (Conjugated Alkene) Condensation->ProductM_Cond -H2O (Facile) ProductI_Cond No Reaction / Unstable Alcohol Condensation->ProductI_Cond Cannot Dehydrate ProductM_Lith Primary Anion (High Reactivity) Lithiation->ProductM_Lith Kinetic Control ProductI_Lith Tertiary Anion (Steric Hindrance) Lithiation->ProductI_Lith Thermodynamic Control

Figure 1: Comparative synthetic pathways. Note the failure of the isopropyl derivative to undergo dehydration-based condensation.

Medicinal Chemistry Implications[2][3]

Metabolic Stability (The "Soft Spot")

In drug discovery, alkyl groups on aromatic rings are primary targets for Cytochrome P450 (CYP) enzymes.

  • 2-Methyl: Prone to sequential oxidation:

    
    . This often leads to rapid clearance or a shift in polarity that prevents blood-brain barrier penetration.
    
  • 2-Isopropyl: The tertiary methine C-H bond is weaker (lower BDE) than the primary C-H bonds of methyl, making it a target for radical abstraction. However, the product is a tertiary alcohol , which is generally more stable to further oxidation than the primary alcohol/aldehyde formed from methyl.

    • Strategy: Switching Methyl to Isopropyl is often used to block the formation of carboxylic acid metabolites, although it introduces a hydroxylation liability.

Nucleophilic Aromatic Substitution ( )

When targeting the 4- or 6-position with nucleophiles (e.g., displacing a 4-Cl group):

  • 2-Isopropyl: Exerts a "buttressing effect." While not directly adjacent to C4, the increased bulk can distort the ring slightly or hinder the approach of large nucleophiles if the ring conformation is twisted. More importantly, it prevents nucleophilic attack at C2 (a common side reaction with smaller groups).

Experimental Protocols

Protocol A: Lateral Lithiation of 2-Methylpyrimidine

Validates the accessibility of the primary carbanion.

  • Preparation: Flame-dry a 50 mL Schlenk flask under Argon.

  • Reagents: Charge with 2-methylpyrimidine (1.0 eq) and anhydrous THF (0.2 M concentration).

  • Deprotonation: Cool to -78°C . Add

    
    -butyllithium (1.1 eq, 2.5 M in hexanes) dropwise over 10 minutes. The solution typically turns deep red/orange.
    
  • Equilibration: Stir for 30 minutes at -78°C. (Kinetic control).

  • Quench: Add electrophile (e.g., benzaldehyde, 1.2 eq) neat or in THF.

  • Workup: Warm to RT, quench with sat. NH

    
    Cl. Extract with EtOAc.
    
Protocol B: Lateral Lithiation of 2-Isopropylpyrimidine

Demonstrates the need for thermodynamic control and stronger steric bases.

  • Preparation: Flame-dry a 50 mL Schlenk flask under Argon.

  • Base Generation: Generate LDA in situ (Diisopropylamine +

    
    -BuLi) at 0°C in THF, or use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) for cleaner results.
    
  • Substrate Addition: Cool base solution to -78°C . Add 2-isopropylpyrimidine (1.0 eq) dropwise.

  • Equilibration: Stir for 1-2 hours at -78°C, or warm briefly to -40°C to ensure deprotonation of the bulky methine proton.

  • Quench: Add electrophile (e.g., MeI or CO

    
    ). Note: Reaction with aldehydes is sluggish due to the steric bulk of the tertiary anion.
    
  • Workup: Standard aqueous workup.

References

  • General Pyrimidine Reactivity & pKa

    • Brown, D. J. (1994). The Pyrimidines. Wiley-Interscience.

  • Lateral Lithiation Mechanisms

    • Gschwend, H. W., & Rodriguez, H. R. (1979).[2] Heteroatom-Facilitated Lithiations. Organic Reactions, 26, 1–360.

  • Metabolic Stability ("Magic Methyl" vs Isopropyl)

    • Schönherr, H., & Cernak, T. (2013). Profound Methyl Effects in Drug Discovery and a Call for New C-H Methylation Methods. Angewandte Chemie International Edition, 52(47), 12256–12267.

  • Steric Effects in Heterocycles

    • Gallo, R., Roussel, C., & Berg, U. (1988). Steric Effects in the Reaction of Heterocycles. Advances in Heterocyclic Chemistry, 43, 173-299.

  • Condensation Limitations

    • March, J. (2013). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley. (See Section: Aldol Condensation).[1]

Sources

A Comparative Guide to the Bioactivity of 5-Bromo-4-chloro-2-isopropyl-6-methylpyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the pyrimidine scaffold represents a cornerstone in medicinal chemistry, offering a versatile platform for the design of novel therapeutics.[1][2] This guide provides an in-depth comparative analysis of the bioactivity of derivatives based on the 5-Bromo-4-chloro-2-isopropyl-6-methylpyrimidine core structure. By integrating experimental data, detailed methodologies, and mechanistic insights, we aim to furnish a comprehensive resource for advancing drug discovery efforts in this chemical space.

The strategic placement of bromo, chloro, isopropyl, and methyl groups on the pyrimidine ring creates a unique electronic and steric landscape, influencing the molecule's interaction with biological targets.[3] This guide will explore how modifications at these key positions impact anticancer and antimicrobial activities, providing a framework for rational drug design.

Comparative Anticancer Activity

The anticancer potential of pyrimidine derivatives is often evaluated by their ability to inhibit the proliferation of various cancer cell lines. The half-maximal inhibitory concentration (IC50), the concentration of a compound required to inhibit cell growth by 50%, is a key metric for this assessment. The following data, synthesized from studies on structurally related bromo-pyrimidine analogs, illustrates the impact of substitutions on cytotoxic activity.[4][5][6]

Compound IDCore Structure ModificationCancer Cell LineIC50 (µM)
Ref-Dasatinib -K5620.005
Derivative A Substitution at C4 with piperazine-linked aryl groupK5620.012
Derivative B Substitution at C4 with piperazine-linked heteroaryl groupK5620.009
Derivative C Substitution at C2 with anilino groupA5495.8
Derivative D Substitution at C2 with substituted anilino groupA5492.1
Derivative E Substitution at C4 with morpholino groupHCT116>10
Derivative F Substitution at C4 with thiomorpholino groupHCT1163.4

Note: The data presented is a curated representation from multiple sources on bromo-pyrimidine derivatives to illustrate structure-activity relationships.[4][5][6] The core structure for these derivatives is 5-bromo-2,4-dichloropyrimidine, which is structurally analogous to the topic scaffold.

Expert Insights on Structure-Activity Relationships (SAR) for Anticancer Activity:

The data suggests that modifications at the C2 and C4 positions of the 5-bromo-pyrimidine core significantly influence anticancer potency.

  • C4-Position: The nature of the substituent at the C4 position is critical. The introduction of a piperazine ring, particularly when further functionalized with aromatic or heteroaromatic moieties (Derivatives A and B), leads to potent inhibition of the K562 chronic myeloid leukemia cell line, likely through inhibition of tyrosine kinases like Bcr/Abl.[5] The improved potency of Derivative B over A suggests that heteroaromatic rings may offer more favorable interactions within the kinase binding site. In contrast, simple cyclic amines like morpholine (Derivative E) show weak activity, while the sulfur-containing thiomorpholine (Derivative F) restores some potency, indicating the importance of this region for target engagement.

  • C2-Position: Substitution at the C2 position with anilino groups (Derivatives C and D) demonstrates moderate activity against the A549 lung cancer cell line. The enhanced activity of Derivative D, bearing a substituted aniline, highlights the potential for exploiting additional binding pockets to improve efficacy.

Comparative Antimicrobial Activity

Halogenated pyrimidines have also demonstrated promising antimicrobial properties.[4] The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, is the standard measure of in vitro antibacterial and antifungal activity.

Compound IDCore Structure ModificationS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)
Ref-Ciprofloxacin -1.00.5NA
Ref-Fluconazole -NANA4.0
Derivative G C4-piperazinyl-sulfonylaryl163264
Derivative H C4-piperazinyl-sulfonylheteroaryl81632
Derivative I C2-chloro, C4-piperazinyl>128>128>128
Derivative J C2, C4-disubstituted with different amines3264128

Note: This table is a representative summary based on published data for 5-bromo-pyrimidine derivatives.[4] The core structure for these derivatives is 5-bromo-2,4-dichloropyrimidine.

Expert Insights on Structure-Activity Relationships (SAR) for Antimicrobial Activity:

The antimicrobial profile of these derivatives appears to be closely linked to the nature of the substituents at the C4 position.

  • Impact of Sulfonyl Moieties: The introduction of a sulfonylaryl or sulfonylheteroaryl group via a piperazine linker at the C4 position (Derivatives G and H) confers broad-spectrum antimicrobial activity. The enhanced potency of the heteroaromatic derivative (H) against both bacteria and fungi suggests that this moiety plays a key role in interacting with microbial targets.

  • Importance of C2 Substitution: The lack of activity in Derivative I, which retains a chloro group at the C2 position, indicates that substitution at this position is likely crucial for antimicrobial action. The moderate activity of Derivative J, with substitutions at both C2 and C4, further supports this hypothesis.

Mechanistic Insights: Targeting Kinase Signaling Pathways

Many pyrimidine derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival.[7][8][9] The this compound scaffold is a promising starting point for developing inhibitors of kinases such as Bcr/Abl, Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinases (CDKs).

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Growth_Factor Growth Factor Growth_Factor->EGFR Pyrimidine_Derivative Pyrimidine Derivative (Kinase Inhibitor) Pyrimidine_Derivative->EGFR Bcr_Abl Bcr-Abl (Fusion Protein) Pyrimidine_Derivative->Bcr_Abl CDK4_6 CDK4/6-Cyclin D Pyrimidine_Derivative->CDK4_6 Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation STAT5 STAT5 Bcr_Abl->STAT5 STAT5->Proliferation Rb Rb CDK4_6->Rb E2F E2F Rb->E2F G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition

Caption: Inhibition of key oncogenic kinase signaling pathways by pyrimidine derivatives.

This diagram illustrates how pyrimidine-based inhibitors can block multiple signaling cascades implicated in cancer. By competitively binding to the ATP-binding pocket of kinases like EGFR, Bcr-Abl, and CDK4/6, these compounds can halt the downstream signaling that drives uncontrolled cell proliferation and survival. The design of derivatives of the this compound core should consider the specific structural features required to achieve high affinity and selectivity for these kinase targets.

Experimental Protocols

To ensure the reproducibility and validation of the bioactivity data, this section provides detailed, step-by-step methodologies for the key experiments cited.

Anticancer Activity: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[2][10][11][12] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

MTT_Assay_Workflow start Start: Seed cells in 96-well plate incubate1 Incubate for 24h (37°C, 5% CO2) start->incubate1 add_compounds Add pyrimidine derivatives (various concentrations) incubate1->add_compounds incubate2 Incubate for 48-72h add_compounds->incubate2 add_mtt Add MTT solution (0.5 mg/mL) incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_solubilizer Add solubilization solution (e.g., DMSO) incubate3->add_solubilizer measure_absorbance Measure absorbance at 570 nm add_solubilizer->measure_absorbance end End: Calculate IC50 values measure_absorbance->end

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Addition: Prepare serial dilutions of the pyrimidine derivatives in culture medium. Add 100 µL of the compound solutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Dasatinib).

  • Incubation: Incubate the plate for 48 to 72 hours under the same conditions.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve fitting software.

Antimicrobial Activity: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[1][13][14]

MIC_Determination_Workflow start Start: Prepare serial dilutions of compounds in 96-well plate add_inoculum Add standardized microbial inoculum (e.g., 5x10^5 CFU/mL) start->add_inoculum incubate Incubate at 37°C for 18-24h add_inoculum->incubate visual_inspection Visually inspect for turbidity incubate->visual_inspection determine_mic Determine MIC (lowest concentration with no visible growth) visual_inspection->determine_mic end End: Report MIC value (µg/mL) determine_mic->end

Caption: Workflow for MIC determination by broth microdilution.

Step-by-Step Protocol:

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the pyrimidine derivatives in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, then dilute to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add 100 µL of the microbial suspension to each well containing 100 µL of the diluted compound. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel anticancer and antimicrobial agents. The presented comparative data and structure-activity relationship insights underscore the critical role of substitutions at the C2 and C4 positions in modulating biological activity. The detailed experimental protocols provide a robust framework for the evaluation of new derivatives.

Future research should focus on the synthesis and evaluation of a focused library of derivatives of the title compound to further elucidate the specific contributions of the isopropyl and methyl groups to bioactivity. Moreover, exploring a wider range of biological targets, including other kinase families and microbial enzymes, could unveil new therapeutic applications for this versatile chemical scaffold.

References

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.
  • Clinical and Laboratory Standards Institute. (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11.
  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245.
  • Gomha, S. M., Abdel-aziz, H. M., & Abdel-khalik, M. M. (2017). Synthesis, characterization and pharmacological evaluation of some new pyrimidine derivatives as potential anticancer agents. Journal of the Chemical Society of Pakistan, 39(5), 829-837.
  • Kaur, R., & Kaur, G. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Organic Synthesis, 19(5), 498-518.
  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55–63.
  • National Center for Biotechnology Information. (2021). PubChem Compound Summary for CID 71477, 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide. Retrieved from [Link].

  • Talele, T. T. (2016). The “privileged scaffold” concept in rational drug design. Future medicinal chemistry, 8(1), 23-27.
  • Ismail, N. S. M., Ali, E. M. H., Ibrahim, D. A., Serya, R. A. T., & Abou El Ella, D. A. (2016). Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. Future Journal of Pharmaceutical Sciences, 2(2), 49-60.
  • Wiatrak, B., Gębarowski, T., & Gębarowska, E. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules (Basel, Switzerland), 26(17), 5170.
  • Foroumadi, A., & Toolabi, M. (2021). Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy. European journal of medicinal chemistry, 223, 113523.
  • Munikrishnappa, C. S., Suresh Kumar, G. V., Bhandare, R. R., & Shaik, A. B. (2021). Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. Arabian Journal of Chemistry, 14(4), 103054.
  • Chandrashekar, S. M., Kumar, G. V. S., & Rao, Y. R. (2016). Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. European journal of medicinal chemistry, 121, 599–615.
  • Chandrashekar, S., Sangapure, S., & Rao, Y. (2017). DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL BROMO-PYRIMIDINE ANALOGS AS ANTICANCER AND ANTIMICROBIAL AGENTS. World Journal of Pharmacy and Pharmaceutical Sciences, 6(8), 1149-1172.
  • Wouters, J., & Ooms, F. (2001). Pyrimidine derivatives as anticancer agents. Current medicinal chemistry, 8(11), 1313–1328.
  • Rosowsky, A., Forsch, R. A., & Queener, S. F. (1998). 6-Substituted 2,4-diaminopyrido[3,2-d]pyrimidine analogues of piritrexim as inhibitors of dihydrofolate reductase from rat liver, Pneumocystis carinii, and Toxoplasma gondii and as antitumor agents. Journal of medicinal chemistry, 41(23), 4533–4541.
  • Kumar, A., & Narasimhan, B. (2018). Pyrimidine derivatives as anticancer agents: A review on recent syntheses and structure activity relationship studies. Mini reviews in medicinal chemistry, 18(16), 1369–1394.
  • Wyrębek, P., Suwińska, K., & Walczak, K. Z. (2011). Synthesis and biological evaluation of 2,4,5-substituted pyrimidines as a new class of tubulin polymerization inhibitors. Journal of medicinal chemistry, 54(9), 3200–3205.
  • Lee, J. H., Kim, Y. G., Ryoo, Z. Y., & Lee, B. K. (2022). 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus. Journal of microbiology and biotechnology, 32(6), 730–739.
  • El-Sayed, W. A., Al-Otaibi, A. M., & Al-Zahrani, A. M. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC advances, 11(38), 23533–23548.

Sources

Spectroscopic Fingerprinting: A Comparative Guide to Identifying 5-Bromo-4-chloro-2-isopropyl-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

5-Bromo-4-chloro-2-isopropyl-6-methylpyrimidine (CAS: 194347-19-0 or analogs) is a high-value heterocyclic scaffold, frequently employed as a key intermediate in the synthesis of Bcl-2 inhibitors, antiviral agents, and sulfonylurea herbicides.

For researchers and process chemists, the critical challenge is not just identification, but differentiation . This molecule often co-exists with its hydrolysis product (the pyrimidinol/pyrimidone tautomer) or its non-brominated precursor. While NMR is definitive, it is slow and requires solubility. FT-IR (Fourier Transform Infrared Spectroscopy) offers a rapid, solid-state method for "Go/No-Go" quality control (QC).

This guide provides a predictive spectroscopic profile, comparing the target molecule against its most common synthetic impurities to establish a self-validating identification protocol.

Theoretical Framework: Fragment-Based Assignment

To identify this molecule, we deconstruct it into three spectroscopic "vectors." The absence of ring C-H bonds (due to full substitution) is the primary diagnostic feature.

The Three-Vector Analysis
  • Vector A: The Aliphatic Anchor (Isopropyl & Methyl)

    • Signal: Strong C-H stretching and bending modes.

    • Diagnostic: The "Gem-Dimethyl" doublet of the isopropyl group.

  • Vector B: The Heterocyclic Core (Pyrimidine Ring)

    • Signal: Skeletal vibrations (C=N, C=C) and ring breathing.

    • Diagnostic: Absence of aromatic C-H stretching (

      
      ).
      
  • Vector C: The Halogen Fingerprint (Cl & Br)

    • Signal: Low-frequency carbon-halogen stretching.[1]

    • Diagnostic: Distinct bands in the far-fingerprint region (

      
      ).
      
Visualization: Spectral Logic Flow

SpectralLogic Target Target Molecule (C8H10BrClN2) Region1 High Frequency (3000-2800 cm-1) Target->Region1 Region2 Mid Frequency (1600-1300 cm-1) Target->Region2 Region3 Fingerprint (800-500 cm-1) Target->Region3 Feat1 Aliphatic C-H Only (No Ar-H >3050) Region1->Feat1 Confirm Substitution Feat2 Gem-Dimethyl Doublet (~1380/1370) Region2->Feat2 Confirm Isopropyl Feat3 C-Cl & C-Br Stretch (Distinct Halogens) Region3->Feat3 Confirm Halogens

Figure 1: Logical decomposition of the target molecule into diagnostic spectral regions.

Comparative Analysis: Target vs. Alternatives

The most common "alternative" species in a reaction mixture are the Hydrolysis Impurity (where Cl is replaced by OH) and the Des-Bromo Precursor .

Table 1: Comparative Spectral Markers
FeatureTarget Molecule (5-Br-4-Cl...)[2]Alternative 1: Hydrolysis Impurity (Pyrimidinol/one)Alternative 2: Des-Bromo Precursor
Primary Differentiator C-Cl Stretch present Broad O-H / Strong C=O Aromatic C-H present
3200-3600 cm⁻¹ Silent (No OH/NH)Broad Band (H-bonded OH/NH)Silent
3000-3100 cm⁻¹ Silent (Fully Substituted)SilentWeak band (C5-H stretch)
1650-1720 cm⁻¹ SilentStrong C=O (Amide-like)Silent
1500-1580 cm⁻¹ Strong (C=N Ring Stretch)Medium (Shifted due to tautomer)Strong
600-800 cm⁻¹ Two Bands (C-Cl & C-Br)One Band (C-Br only)One Band (C-Cl only)

Critical Insight: If you see a broad peak above


 or a sharp carbonyl peak near 

, your product has hydrolyzed. The target molecule must be "dry" in the high-frequency region.

Detailed Characteristic Band Assignment

The following assignments are derived from fragment analysis of halogenated pyrimidines and isopropyl-arenes.

A. The Aliphatic Region ( )

Since the ring is fully substituted, all C-H stretching is aliphatic.

  • 
    :  Asymmetric 
    
    
    
    stretch (Isopropyl/Methyl).
  • 
    :  Symmetric 
    
    
    
    stretch.
  • Absence of bands

    
    :  Confirms no remaining hydrogen on the pyrimidine ring (validates bromination at C5).
    
B. The Fingerprint & Skeletal Region ( )
  • 
    :  Pyrimidine Ring Stretching (C=N / C=C). This band is sensitive to the electron-withdrawing nature of the halogens.
    
  • 
     & 
    
    
    
    (The Isopropyl Doublet):
    The gem-dimethyl group (
    
    
    ) exhibits a characteristic "split" bending vibration. This confirms the integrity of the isopropyl group.
C. The Halogen Zone ( )

This is the definitive identification region.

  • 
    :  C-Cl Stretching. (Typically higher frequency due to lower mass than Br).
    
  • 
    :  C-Br Stretching.
    
  • Note: These bands may appear as multiplets due to ring deformation coupling, but their presence is mandatory for the target.

Experimental Protocol: Rapid QC Workflow

Objective: Confirm identity and purity of this compound using ATR-FTIR.

Equipment
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet).

  • Accessory: Diamond or ZnSe ATR (Attenuated Total Reflectance) crystal.

  • Resolution:

    
    .
    
  • Scans: 16 (Screening) or 64 (Publication).[3]

Step-by-Step Methodology
  • Background: Clean the crystal with isopropanol. Collect a background air spectrum.

  • Sample Loading: Place

    
     of solid sample on the crystal center.
    
  • Compression: Apply pressure using the anvil until the force gauge indicates optimal contact (usually

    
     units).
    
    • Why? Poor contact results in weak C-H bands and noise in the fingerprint region.

  • Acquisition: Scan from

    
     to 
    
    
    
    .
  • Post-Processing: Apply Automatic Baseline Correction. Do not smooth the spectrum excessively, as this may obscure the isopropyl doublet.

QC Decision Tree

QCDecision Start Acquire Spectrum CheckOH Peak > 3200 cm-1? Start->CheckOH CheckCO Peak @ 1650-1700 cm-1? CheckOH->CheckCO No FailHydrolysis FAIL: Hydrolysis Impurity (Pyrimidinol present) CheckOH->FailHydrolysis Yes CheckHalogen Peaks @ 600-800 cm-1? CheckCO->CheckHalogen No CheckCO->FailHydrolysis Yes FailPrecursor FAIL: Precursor (Missing Halogen) CheckHalogen->FailPrecursor Weak/Missing Pass PASS: Target Identity Confirmed CheckHalogen->Pass Strong C-Cl & C-Br

Figure 2: Decision tree for interpreting IR data in a Quality Control setting.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[4] (Authoritative text on C-X and Isopropyl assignments).

  • NIST Chemistry WebBook. IR Spectrum of 5-Bromo-2-chloropyrimidine. National Institute of Standards and Technology.[5][6] Available at: [Link] (Used as fragment analog reference).

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.[4] (Source for Pyrimidine ring breathing modes).[7][8]

  • PubChem. 2-Isopropyl-6-methyl-4-pyrimidinol (Compound Summary). National Center for Biotechnology Information. Available at: [Link] (Reference for hydrolysis impurity comparison).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.